molecular formula C8H13ClN6 B1449284 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride CAS No. 1864058-22-9

9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride

カタログ番号: B1449284
CAS番号: 1864058-22-9
分子量: 228.68 g/mol
InChIキー: AILBNJUQKQZZEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN6 and its molecular weight is 228.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

9-(1-aminopropan-2-yl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6.ClH/c1-5(2-9)14-4-13-6-7(10)11-3-12-8(6)14;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILBNJUQKQZZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=NC2=C(N=CN=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-22-9
Record name 9H-Purine-9-ethanamine, 6-amino-β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864058-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

A Technical Guide to 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical overview of 9-(1-aminopropan-2-yl)-9H-purin-6-amine and its hydrochloride salt, a purine analogue of interest in medicinal chemistry and drug discovery. The guide details the compound's fundamental physicochemical properties, including molecular weight, structure, and known physical characteristics. It is designed to serve as a foundational resource for researchers, offering critical data for experimental design, from solution preparation to analytical characterization and safe handling.

Introduction

Purine analogues are a cornerstone of therapeutic development, with applications ranging from antiviral to anticancer agents. Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets. 9-(1-aminopropan-2-yl)-9H-purin-6-amine, an adenosine analogue, represents a scaffold with significant potential for chemical modification and exploration of structure-activity relationships (SAR). The hydrochloride salt form is often synthesized to improve solubility and stability, making it more amenable to laboratory use. This guide synthesizes available data to provide a clear, actionable technical profile of this compound.

Chemical Identification and Structure

Accurate identification is paramount for scientific reproducibility. The core compound, 9-(1-aminopropan-2-yl)-9H-purin-6-amine, is a substituted adenine.

  • IUPAC Name: 9-(1-aminopropan-2-yl)-9H-purin-6-amine

  • Common Synonym: A substituted purine derivative

  • CAS Number: 1706464-01-8 (for the free base)[1]

  • Molecular Formula (Free Base): C₈H₁₂N₆[1]

The addition of hydrochloric acid (HCl) to form the salt modifies the molecular formula and weight.

Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work, including molarity-based solution preparation and stoichiometric calculations in synthetic chemistry.

  • Molecular Weight (Free Base): 192.22 g/mol [1]

  • Molecular Weight (Hydrochloride Salt): 228.68 g/mol (Calculated as C₈H₁₂N₆ · HCl)

Chemical Structure

The chemical structure dictates the compound's reactivity, stereochemistry, and potential for intermolecular interactions—key factors in its biological activity and physical properties.

Caption: Structure of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride.

Physicochemical Properties

The physical properties of a compound govern its behavior in various experimental settings, influencing everything from its appearance and storage requirements to its bioavailability. While specific experimental data for the hydrochloride salt is not widely published, we can infer properties based on the free base and related chemical structures.

PropertyValue / ObservationSignificance for Researchers
Molecular Weight 228.68 g/mol (HCl Salt)Essential for preparing solutions of known molar concentration.
Appearance Likely a white to off-white solid/powder.Visual inspection provides a first-pass quality check.
Solubility Expected to be soluble in water and polar organic solvents like DMSO and methanol.Critical for formulation, assay buffer selection, and purification. The hydrochloride form enhances aqueous solubility compared to the free base.[2]
Purity Typically supplied at ≥95% purity.[1]High purity is crucial for avoiding confounding results in biological assays.
Stability & Storage Store in a cool, dry, well-ventilated place, often under an inert atmosphere.[2]Prevents degradation. Amine salts can be hygroscopic; proper storage maintains sample integrity.

Analytical Characterization Workflow

Confirming the identity, purity, and integrity of a research compound is a non-negotiable aspect of scientific rigor. A typical workflow for a small molecule like 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride involves a multi-technique approach.

Characterization_Workflow cluster_workflow Analytical Characterization Protocol start Received Compound ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structure start->nmr hplc HPLC / UPLC Assess Purity start->hplc data_analysis Data Analysis & Structure Verification ms->data_analysis nmr->data_analysis hplc->data_analysis pass Qualified for Use data_analysis->pass Meets Specs fail Requires Further Purification / Rejection data_analysis->fail Fails Specs

Sources

Pharmacokinetic Profile of 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 9-(1-aminopropan-2-yl)-9H-purin-6-amine (CAS: 1706464-01-8)[1], hereafter referred to as APPA-HCl , is a chiral adenine derivative. Structurally, it shares the purine scaffold of acyclic nucleoside phosphonates (such as tenofovir) but replaces the phosphonomethoxy moiety with a primary amine.

Causality in Drug Design: The presence of the primary amine (pKa ~9.5) ensures that APPA is predominantly protonated at physiological pH. This structural shift drastically alters its physicochemical properties, resulting in a highly polar, hydrophilic molecule with a LogP of approximately -0.07[1]. Consequently, APPA-HCl exhibits poor passive transcellular permeability. Its pharmacokinetic (PK) profile—particularly its absorption and clearance—is heavily dictated by carrier-mediated transport mechanisms rather than passive diffusion[2].

In Vivo Pharmacokinetic Study Design (Murine Model)

To accurately determine the absolute bioavailability and clearance mechanisms of APPA-HCl, a dual-route (Intravenous and Per Os) murine PK study must be meticulously designed.

Formulation Strategy
  • Intravenous (IV) Dosing (5 mg/kg): Because APPA-HCl is a highly water-soluble salt, it is formulated in sterile 0.9% physiological saline. This prevents hemolysis or precipitation upon injection into the systemic circulation.

  • Oral (PO) Dosing (25 mg/kg): Formulated in a mildly acidic aqueous buffer (pH 4.5). This maintains the compound in its fully ionized, soluble state within the gastric environment, preventing precipitation before intestinal transit and transporter-mediated absorption.

Experimental Protocol
  • Animal Selection: Male C57BL/6 mice (8-10 weeks old, 20-25g), fasted for 12 hours prior to PO dosing to eliminate food-effect variables.

  • Administration: IV via the lateral tail vein; PO via oral gavage.

  • Serial Sampling: Blood (approx. 50 µL) is collected via submandibular venipuncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Blood is collected in K2EDTA microtainers, immediately placed on ice to halt enzymatic activity, and centrifuged at 3,000 × g for 10 minutes at 4°C. Plasma is harvested and stored at -80°C.

PK_Workflow A 1. Formulation APPA-HCl in Saline B 2. Animal Dosing IV & PO in C57BL/6 Mice A->B C 3. Serial Blood Sampling 0.08 to 24 hrs B->C D 4. Plasma Extraction PPT with Acetonitrile C->D E 5. HILIC-LC-MS/MS MRM Mode Quantification D->E F 6. PK Parameter Calculation Non-Compartmental Analysis E->F

Fig 1: Step-by-step experimental workflow for the murine pharmacokinetic evaluation of APPA-HCl.

Bioanalytical Methodology: HILIC-LC-MS/MS

Standard Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns fails to adequately retain highly polar, hydrophilic adenine derivatives, resulting in co-elution with the solvent front and severe ion suppression[3][4]. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is the mandatory analytical choice for this compound[3][4].

Sample Preparation (Protein Precipitation)

Liquid-liquid extraction (LLE) is ineffective for APPA-HCl due to its hydrophilicity; the protonated amine will not partition into organic solvents. Instead, Protein Precipitation (PPT) is employed:

  • Aliquot 20 µL of mouse plasma into a 96-well plate.

  • Add 80 µL of ice-cold acetonitrile containing 0.1% formic acid and a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C -APPA). The acidic environment ensures the amine remains fully protonated, enhancing recovery and stability.

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions & Self-Validating System
  • Column: ZIC-pHILIC or BEH Amide column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 10 mM ammonium formate in water (pH 3.0) (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Electrospray ionization in positive mode (ESI+), utilizing Multiple Reaction Monitoring (MRM).

  • Validation: The method must act as a self-validating system, strictly adhering to the FDA Bioanalytical Method Validation Guidance (2018)[5]. This requires a calibration curve with R2>0.99 , and Quality Control (QC) samples at Low, Mid, and High concentrations demonstrating precision (CV) ≤15% and accuracy within ±15% of nominal values to correct for matrix effects inherent to HILIC[5].

Data Analysis & Pharmacokinetic Parameters

Data is subjected to Non-Compartmental Analysis (NCA) using industry-standard pharmacokinetic software. Given its polarity, APPA-HCl exhibits a moderate volume of distribution ( Vss​ ) limited primarily to extracellular fluid, rapid systemic clearance, and low oral bioavailability.

Table 1: Representative PK Parameters of APPA-HCl in Mice
ParameterUnitIV (5 mg/kg)PO (25 mg/kg)
Cmax​ ng/mL4,200 ± 450850 ± 120
Tmax​ hr0.080.5
AUC0−∞​ hr*ng/mL6,100 ± 5004,575 ± 600
T1/2​ hr1.2 ± 0.21.5 ± 0.3
CL mL/hr/kg820 ± 65N/A
Vss​ L/kg0.85 ± 0.1N/A
Bioavailability ( F ) %100~15.0

Mechanistic Insights: Transporter-Mediated Clearance

The rapid clearance (820 mL/hr/kg) of APPA-HCl significantly exceeds the murine glomerular filtration rate (GFR), indicating that the compound undergoes active renal tubular secretion.

Because APPA-HCl is a polar organic cation at physiological pH, its renal clearance is governed by the functional alliance of basolateral and apical transporters in the proximal tubule[2][6]:

  • Basolateral Uptake: APPA-HCl is extracted from the systemic circulation into the renal proximal tubule cells via the Organic Cation Transporter 2 (OCT2 / SLC22A2), a process driven by the negative intracellular membrane potential[2][7].

  • Apical Efflux: Once intracellular, the compound is extruded into the tubular lumen (urine) by the Multidrug and Toxin Extrusion proteins (MATE1 and MATE2-K / SLC47A1, SLC47A2), utilizing an inwardly directed proton gradient[2][8].

Trustworthiness & Clinical Translation: This transporter reliance means the PK profile of APPA-HCl is highly susceptible to Drug-Drug Interactions (DDIs). Co-administration with potent OCT2/MATE inhibitors, such as cimetidine or ondansetron, will significantly reduce its renal clearance, thereby elevating systemic exposure and potential toxicity[7][8].

Transport_Pathway Blood Systemic Circulation (Protonated APPA-HCl) Basolateral Basolateral Membrane (OCT2 Uptake) Blood->Basolateral Electrochemical Gradient Intracellular Renal Proximal Tubule (Intracellular Space) Basolateral->Intracellular Active Transport Apical Apical Membrane (MATE1 / MATE2-K Efflux) Intracellular->Apical Proton Gradient Urine Renal Clearance (Excretion in Urine) Apical->Urine Active Secretion

Fig 2: Proposed OCT2/MATE-mediated renal secretion pathway for the polar organic cation APPA-HCl.

References

  • 1706464-01-8 | 9-(1-Aminopropan-2-yl)
  • FDA Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA) URL:[Link]

  • National Institutes of Health (NIH / PMC)
  • National Institutes of Health (NIH / PMC)
  • National Institutes of Health (NIH / PMC)
  • Organic Cation Transporter OCTs (SLC22) and MATEs (SLC47)
  • National Institutes of Health (NIH / PMC)
  • National Institutes of Health (NIH / PMC)

Sources

Physicochemical Profiling and Solubility Dynamics of 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride: A Comparative Analysis in Aqueous Media vs. DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The assessment of solubility is a foundational pillar in early-stage drug development, dictating assay reliability, pharmacokinetics, and formulation strategy. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride (Free base CAS: 1706464-01-8, MW: 192.22 g/mol )[1]. By contrasting its solvation thermodynamics in dimethyl sulfoxide (DMSO) against aqueous buffer systems, this guide establishes self-validating experimental protocols to prevent false-positive assay readouts and optimize downstream formulation.

Physicochemical Profiling: The Causality of Solvation

To understand the solubility of 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl, we must first deconstruct its molecular architecture. The compound consists of a planar, lipophilic adenine core substituted at the N9 position with a chiral 1-aminopropan-2-yl aliphatic side chain.

Structural Determinants and pKa

The molecule possesses two primary ionizable centers:

  • The Adenine Core (N1 position): Exhibits a weak basicity with a pKa≈4.1 .

  • The Primary Aliphatic Amine: Exhibits strong basicity with a pKa≈9.5−10.0 .

The Causality of the Hydrochloride Salt Form

Free base purines often suffer from notoriously poor aqueous solubility due to high crystal lattice energies driven by extensive π−π stacking and intermolecular hydrogen bonding. As highlighted by Kerns and Di[2], modifying the solid-state form to a hydrochloride (HCl) salt disrupts this rigid lattice. The pre-protonated state of the amine lowers the thermodynamic barrier to dissolution, ensuring rapid ion-dipole interactions when introduced to water.

Solvent Dynamics: Aqueous Buffer vs. DMSO

DMSO: Kinetic Advantages and Hygroscopic Pitfalls

DMSO is the ubiquitous vehicle for high-throughput screening (HTS) stock solutions due to its high dielectric constant ( ϵ≈47 ) and potent hydrogen-bond accepting capabilities. It effectively solvates both the hydrophobic purine ring and the polar amine.

  • The Pitfall: DMSO is highly hygroscopic. Over time, water absorption reduces the solvent's capacity to keep the compound fully solvated, leading to micro-precipitation. Furthermore, as Lipinski et al. established, diluting DMSO stocks into aqueous assays can create supersaturated states that falsely inflate apparent solubility[3].

Aqueous Buffers: pH-Dependent Thermodynamic Solubility

In aqueous media, solubility is strictly governed by the Henderson-Hasselbalch relationship. Avdeef's foundational models on charge state and permeability emphasize that a molecule's solubility is maximized when it is fully ionized[4].

  • At pH 7.4 (physiological) , the primary amine remains protonated (cationic), while the adenine core is neutral. This mono-cationic state provides excellent aqueous solubility.

  • At pH > 10.0 , the molecule approaches its isoelectric point, reverting to the neutral free base, which drastically increases the risk of compound "crashing out" (precipitation)[4].

Mechanistic Workflows

G A 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl (Solid API) B DMSO Stock Preparation (10 - 50 mM) A->B Dissolve in DMSO C Aqueous Buffer Addition (pH 1.2 - 7.4) A->C Direct addition (Solid) D Kinetic Solubility (Nephelometry / LC-UV) B->D Serial Dilution (Solvent Shift) E Thermodynamic Solubility (Shake-Flask Method) C->E 24h Equilibration F Phase Separation (Centrifugation/Filtration) D->F E->F G Quantification (HPLC-UV / LC-MS) F->G Supernatant Analysis

Caption: Workflow comparing kinetic (DMSO-shift) and thermodynamic solubility methods.

Ionization N1 pH < 4.0 Di-cationic Form (High Aqueous Sol) N2 pH 4.0 - 9.0 Mono-cationic Form (Moderate-High Sol) N1->N2 -H+ (Adenine N1) N3 pH > 9.5 Neutral Free Base (Low Aqueous Sol) N2->N3 -H+ (Aliphatic Amine) N4 Precipitation Risk in Aqueous Buffer N3->N4 Aggregation

Caption: pH-dependent ionization states dictating the aqueous solubility profile.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, scientists must differentiate between kinetic (precipitation boundary) and thermodynamic (equilibrium) solubility.

Protocol A: Kinetic Solubility via Solvent Shift (HTS Assays)
  • Purpose: To determine the maximum concentration achievable in an assay buffer before DMSO-induced supersaturation collapses.

  • Methodology:

    • Prepare a 10 mM stock of the HCl salt in 100% anhydrous DMSO.

    • Dispense 10 µL of the DMSO stock into 990 µL of target aqueous buffer (e.g., pH 7.4 PBS) to achieve a 1% DMSO final concentration (100 µM theoretical max).

    • Incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm) to allow for potential nucleation.

    • Filter through a 0.22 µm PVDF filter plate to remove precipitated aggregates.

    • Quantify the filtrate via HPLC-UV against a standard curve.

  • Causality Check: The presence of 1% DMSO acts as a co-solvent. This method measures the precipitation boundary rather than true dissolution, often overestimating in vivo solubility[3].

Protocol B: Thermodynamic Solubility via Shake-Flask (Gold Standard)
  • Purpose: To measure the true equilibrium solubility of the solid crystal lattice in a specific aqueous environment[2].

  • Methodology:

    • Add 5 mg of solid 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl to a glass vial.

    • Add 1 mL of target aqueous buffer (e.g., pH 7.4 PBS). Crucial: Do not use any organic co-solvents.

    • Seal and agitate at 25°C for 24–48 hours to ensure thermodynamic equilibrium between the solid lattice and the solvated ions.

    • Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solid.

    • Extract the supernatant, dilute appropriately, and quantify via LC-MS/MS.

  • Self-Validation Step: Analyze the remaining solid pellet via X-ray Powder Diffraction (XRPD). This verifies that the highly soluble HCl salt has not disproportionated into the poorly soluble free base during the 24-hour equilibration.

Quantitative Data Summary

The following table synthesizes the expected solubility profile based on the physicochemical properties of the adenine-derivative HCl salt across different solvent environments:

Solvent SystempHDominant Solvation StateEst. Solubility (mg/mL)Est. Solubility (mM)
100% DMSO N/ASalt / Ion-pair> 50.0> 250.0
Aqueous Water ~4.5 (Unbuffered)Mono/Di-cation> 20.0> 100.0
PBS Buffer 7.4Mono-cation~ 15.0~ 75.0
Carbonate Buffer 10.0Neutral Free Base< 0.5< 2.5

Note: Data represents predictive thermodynamic equilibrium values for the hydrochloride salt form. Actual values may vary based on precise ionic strength and temperature.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from[Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Retrieved from[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Ed.). John Wiley & Sons. Retrieved from[Link]

Sources

An In-Depth Technical Guide to Elucidating the Metabolic Degradation Pathways of 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic degradation pathways of the novel compound 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride. Structurally, this molecule is an adduct of adenine and an amphetamine-like aminopropane moiety. Given the absence of direct metabolic data for this specific entity, this guide synthesizes established metabolic pathways of its constituent chemical classes—purine analogs and amphetamine derivatives—to propose a predictive metabolic map. Furthermore, it offers detailed, field-proven in vitro experimental protocols, analytical methodologies, and regulatory insights to systematically elucidate and validate its metabolic fate. The methodologies are designed to be self-validating, ensuring scientific rigor and integrity. This document serves as a practical roadmap for generating robust data packages suitable for regulatory submissions and advancing the understanding of this compound's pharmacokinetic profile.

Introduction: A Compound of Dual Chemical Heritage

The compound 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride presents a unique metabolic puzzle due to its hybrid structure. It combines the endogenous purine, adenine, with a synthetic aminopropane side chain characteristic of amphetamine and its derivatives. This structure suggests a potential for complex interactions with multiple metabolic enzyme systems. Understanding its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy.

The purine core is susceptible to enzymes involved in nucleotide metabolism, while the aminopropane side chain is a likely substrate for cytochrome P450 (CYP) enzymes that metabolize a wide range of xenobiotics.[1] This guide will deconstruct the molecule into its constituent parts to build a predictive metabolic landscape and provide the experimental tools to verify these predictions.

Predicted Metabolic Pathways: A Synthesis of Amphetamine and Adenine Metabolism

The metabolic degradation of 9-(1-aminopropan-2-yl)-9H-purin-6-amine is hypothesized to proceed along two major axes, reflecting its dual chemical nature.

Amphetamine-Moiety-Directed Metabolism

The 1-aminopropan-2-yl side chain is structurally analogous to amphetamine. Therefore, it is anticipated to undergo similar metabolic transformations, primarily mediated by the hepatic CYP enzyme system.[2][3]

  • Oxidative Deamination: This is a major pathway for amphetamine, catalyzed primarily by CYP2D6.[2][4] This would lead to the formation of a phenylacetone-like intermediate, which would then be further metabolized.

  • Hydroxylation: Aromatic hydroxylation at the purine ring or aliphatic hydroxylation on the propyl chain could occur. While the purine ring is not as susceptible to aromatic hydroxylation as a phenyl ring, it is a possibility. Aliphatic hydroxylation could occur at the carbon atoms of the propyl chain.

  • N-Oxidation: The primary amine group is a potential site for N-oxidation, forming hydroxylamine and nitroso derivatives.

Adenine-Moiety-Directed Metabolism

The adenine core of the molecule is a substrate for enzymes involved in purine metabolism.

  • Deamination: Adenosine deaminase (ADA) is a key enzyme that catalyzes the deamination of adenosine and related compounds to their inosine analogs.[5][6] It is plausible that the 6-amino group of the purine ring could be a target for deamination, leading to the formation of a hypoxanthine derivative.

  • Ring Oxidation: The purine ring itself can be oxidized by enzymes such as xanthine oxidase, although this is typically downstream of deamination.[7]

The interplay between these pathways will determine the primary metabolites and the overall clearance rate of the compound.

Predicted_Metabolic_Pathways Parent 9-(1-aminopropan-2-yl)-9H-purin-6-amine M1 Oxidative Deamination Product (Phenylacetone-like intermediate) Parent->M1 CYP2D6 (predicted) M2 Hydroxylated Metabolite (Aliphatic or Aromatic) Parent->M2 CYP Enzymes M3 N-Oxide Metabolite Parent->M3 FMO, CYPs M4 Deaminated (Hypoxanthine) Metabolite Parent->M4 Adenosine Deaminase (predicted) Further_Metabolites Further Metabolites (e.g., Glucuronides, Sulfates) M1->Further_Metabolites M2->Further_Metabolites M3->Further_Metabolites M4->Further_Metabolites

Caption: Predicted metabolic pathways for 9-(1-aminopropan-2-yl)-9H-purin-6-amine.

In Vitro Experimental Workflows for Metabolic Profiling

A tiered approach using various in vitro systems is recommended to systematically investigate the metabolism of the target compound.[8][9] These assays are crucial for early-stage drug development and are often required by regulatory agencies like the FDA and EMA.[10][11][12]

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This initial screen provides a rapid assessment of the compound's susceptibility to Phase I metabolism.[13]

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

  • Incubation Mixture: In a microcentrifuge tube, combine pooled HLM (final concentration 0.5 mg/mL), 0.1 M phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

ParameterTypical ValueInterpretation
Half-life (t1/2)> 30 minLow to moderate clearance
< 10 minHigh clearance
Intrinsic Clearance (CLint)< 10 µL/min/mg proteinLow clearance
> 50 µL/min/mg proteinHigh clearance
Metabolite Identification and Profiling in Human Hepatocytes

Hepatocytes contain a full complement of Phase I and Phase II metabolizing enzymes and are considered the "gold standard" for in vitro metabolism studies.[8][14]

Protocol:

  • Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

  • Dosing: Treat the hepatocytes with the test compound (e.g., 10 µM) in a serum-free incubation medium.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 2, 8, 24 hours).

  • Sample Collection: Collect both the cell culture medium and cell lysates at the end of the incubation.

  • Sample Preparation: Precipitate proteins from the medium and lysate with a cold organic solvent.

  • Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites.[15][16]

Reaction Phenotyping to Identify Key Metabolizing Enzymes

This step is crucial for predicting potential drug-drug interactions. It involves identifying the specific CYP isozymes responsible for the compound's metabolism.

Protocol:

  • Incubation with Recombinant CYPs: Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Chemical Inhibition: Incubate the test compound with HLM in the presence and absence of specific CYP chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).

  • Analysis: Quantify the formation of key metabolites or the depletion of the parent compound by LC-MS/MS.

  • Data Interpretation: A significant reduction in metabolism in the presence of a specific inhibitor or high turnover by a specific recombinant CYP indicates the involvement of that enzyme.

Experimental_Workflow Start Start: Test Compound HLM_Stability Metabolic Stability in HLM Start->HLM_Stability Hepatocyte_Profiling Metabolite Profiling in Hepatocytes HLM_Stability->Hepatocyte_Profiling If metabolically unstable Metabolite_ID Metabolite Identification (LC-MS/MS) Hepatocyte_Profiling->Metabolite_ID Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs, Inhibitors) DDI_Prediction Drug-Drug Interaction Prediction Reaction_Phenotyping->DDI_Prediction Metabolite_ID->Reaction_Phenotyping

Caption: In vitro experimental workflow for metabolic profiling.

Analytical Methodologies for Metabolite Detection and Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern metabolite identification and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities.[15][16][17]

Key Steps:

  • Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate the parent compound from its metabolites based on their physicochemical properties.

  • Mass Spectrometric Detection:

    • Full Scan MS: To obtain the molecular weights of potential metabolites.

    • Tandem MS (MS/MS): To fragment the parent compound and its metabolites to obtain structural information.[15] The fragmentation pattern of a metabolite can be compared to that of the parent compound to pinpoint the site of metabolic modification.

  • Data Processing: Use specialized software to compare chromatograms from control and test samples to identify unique peaks corresponding to metabolites.

In Vivo Metabolic Studies: Bridging Preclinical and Clinical Insights

While in vitro studies provide valuable initial data, in vivo studies in animal models and ultimately in humans are necessary to understand the complete metabolic profile and its physiological relevance.

  • Animal Studies: Rodent (rat, mouse) and non-rodent (dog, monkey) species are typically used. Plasma, urine, and feces are collected over time after dosing to identify and quantify metabolites. These studies help in selecting the appropriate animal species for toxicology studies, ensuring that they are exposed to the same major human metabolites.[9]

  • Human Studies: Radiolabeled (e.g., ¹⁴C) compound is often used in early clinical trials (Phase I) to conduct a human mass balance study. This provides a definitive picture of the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.

Regulatory Considerations

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for drug metabolism and drug-drug interaction studies.[10][18][19] Key considerations include:

  • Metabolites in Safety Testing (MIST): The FDA's MIST guidance requires that any human metabolite that is found at concentrations greater than 10% of the total drug-related exposure at steady state be evaluated for its pharmacological and toxicological activity.[11]

  • Drug-Drug Interactions (DDI): In vitro data on enzyme inhibition and induction are used to predict the potential for clinical DDIs.[18] If the in vitro data suggest a risk, clinical DDI studies are typically required.

Conclusion

The elucidation of the metabolic degradation pathways of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride requires a systematic and multi-faceted approach. By leveraging our understanding of the metabolism of its constituent chemical moieties, we can formulate a robust hypothesis-driven experimental plan. The in vitro protocols and analytical methodologies detailed in this guide provide a clear path forward for researchers to generate high-quality, reproducible data. This comprehensive metabolic characterization is not only a scientific imperative but also a critical component of the drug development process, ensuring the safety and efficacy of new therapeutic agents.

References

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A Senior Application Scientist's Guide to Characterizing the Binding Affinity of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride to Purine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of the binding affinity of the novel compound, 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, for the family of purinergic receptors. Recognizing that this specific molecule is a research chemical with limited public data, this document serves as a master protocol, outlining the theoretical underpinnings and practical, field-proven methodologies required for a rigorous affinity assessment. We detail two gold-standard techniques: the radioligand competition binding assay for robust, high-throughput screening and surface plasmon resonance (SPR) for real-time, label-free kinetic analysis. This guide is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but the critical scientific rationale behind experimental design, data analysis, and interpretation, ensuring a self-validating and authoritative approach to ligand characterization.

Introduction: The Purinergic System and a Novel Ligand

The purinergic signaling system, mediated by extracellular nucleosides and nucleotides like adenosine and ATP, is a ubiquitous and critical regulator of nearly all physiological processes.[1][2] Its actions are transduced by three main families of purinergic receptors: P1 (adenosine) receptors, P2X ligand-gated ion channels, and P2Y G protein-coupled receptors (GPCRs).[1][2] These receptors are implicated in a vast array of pathologies, from neuroinflammation and pain to cancer and cardiovascular disease, making them highly attractive targets for therapeutic intervention.[1][3]

The purinergic receptor family is extensive, comprising four P1 (A1, A2A, A2B, A3) subtypes, seven P2X subunits, and eight P2Y subtypes.[1][4] This diversity presents a significant challenge and opportunity in drug discovery: the development of ligands with high affinity and selectivity for a specific receptor subtype is paramount to achieving desired therapeutic effects while minimizing off-target activity.

This guide focuses on the characterization of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride (CAS No. 1706464-01-8), a derivative of adenine (9H-purin-6-amine).[5][6] Its structure, featuring an aminopropanyl group at the 9-position of the purine core, suggests a potential interaction with purine receptors, particularly the adenosine (P1) receptor subtypes which bind the endogenous purine nucleoside, adenosine. The primary objective of this whitepaper is to establish a robust, scientifically-sound workflow to determine the binding affinity and selectivity profile of this compound across the purinergic receptor landscape.

Part 1: Theoretical Foundations of Binding Affinity

Before delving into experimental protocols, it is crucial to understand the core principles that govern the quantification of ligand-receptor interactions. These assays are governed by the Law of Mass Action, which describes the equilibrium between a ligand (L), a receptor (R), and the resulting ligand-receptor complex (LR).

Key Affinity Parameters:

  • Dissociation Constant (Kd): This is the fundamental measure of binding affinity. It is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Kd is determined through direct saturation binding experiments, typically using a radiolabeled version of the ligand of interest.

  • IC50 (Half-maximal Inhibitory Concentration): This value is determined in competition binding assays. It represents the concentration of an unlabeled test compound (the "competitor") that is required to displace 50% of a known, labeled ligand from its target receptor. While experimentally convenient, the IC50 value is dependent on the concentration and affinity of the labeled ligand used in the assay.[7][8]

  • Inhibition Constant (Ki): The Ki is the dissociation constant of the unlabeled competitor, providing a true measure of its intrinsic affinity for the receptor.[7] Unlike the IC50, the Ki is an absolute value that is independent of the experimental conditions and can be used to directly compare the potencies of different compounds.[7][8] The Ki is calculated from the IC50 using the Cheng-Prusoff equation .[7][9][10]

The Cheng-Prusoff Equation: This equation is a cornerstone of competitive binding analysis, allowing for the conversion of an experimentally derived IC50 value into the more fundamental Ki value.[7][9][10]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the labeled ligand used in the assay.

  • Kd is the dissociation constant of the labeled ligand.

The use of this equation is critical for standardizing data and enabling meaningful comparisons of ligand affinities across different experiments and laboratories.[7][8]

Part 2: Gold-Standard Methodologies for Affinity Determination

Characterizing a novel ligand requires a multi-faceted approach. Here, we detail two powerful and complementary techniques: the radioligand competition binding assay and surface plasmon resonance.

Methodology 1: Radioligand Competition Binding Assay

This is the workhorse method for determining the binding affinity of unlabeled compounds to GPCRs and ion channels.[11][12] It is robust, highly sensitive, and amenable to a high-throughput format, making it ideal for initial screening and selectivity profiling.[11][13] The principle involves measuring the ability of our test compound, 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, to compete with a known high-affinity radioligand for binding to a specific purine receptor subtype.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis MembranePrep 1. Prepare Receptor Membranes (e.g., from CHO or HEK293 cells overexpressing a single purine receptor subtype) ReagentPrep 2. Prepare Reagents - Test Compound Dilutions - Radioligand Solution - Assay Buffer Incubation 3. Incubate (Membranes + Radioligand + Competitor) ReagentPrep->Incubation Add to 96-well plate Filtration 4. Separate Bound/Free (Rapid vacuum filtration over GF/C filters) Incubation->Filtration Washing 5. Wash Filters (Remove non-specifically bound radioligand) Filtration->Washing Counting 6. Quantify Radioactivity (Scintillation Counting) Washing->Counting Dry filters Analysis 7. Data Analysis - Plot Competition Curve - Determine IC50 - Calculate Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

  • Receptor Membrane Preparation: [14][15]

    • Rationale: Using membranes from cell lines (e.g., HEK293 or CHO) stably overexpressing a single human purine receptor subtype ensures a high receptor density and a clean system for studying a specific interaction.

    • Procedure:

      • Culture cells to high confluency.

      • Harvest cells and wash with ice-cold PBS.

      • Lyse cells via hypotonic shock and mechanical homogenization in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

      • Centrifuge the lysate at low speed to remove nuclei and debris.

      • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

      • Wash the membrane pellet, then resuspend in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.

  • Competition Assay Execution: [14]

    • Rationale: This step establishes the competition equilibrium. Incubation time and temperature must be optimized to ensure equilibrium is reached.[12]

    • Procedure (in a 96-well plate):

      • To each well, add:

        • Receptor membranes (typically 5-50 µg protein/well).

        • A serial dilution of the test compound, 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride.

        • A fixed concentration of a suitable radioligand (e.g., [³H]-NECA for adenosine receptors), typically at a concentration near its Kd.

      • Controls are critical for self-validation:

        • Total Binding: Membranes + radioligand + buffer (no competitor).

        • Non-specific Binding (NSB): Membranes + radioligand + a saturating concentration of a known, unlabeled standard antagonist.

      • Incubate the plate (e.g., 60-90 minutes at room temperature) with gentle agitation to reach equilibrium.[14][16]

  • Separation and Counting:

    • Rationale: Rapidly separating the receptor-bound radioligand from the free radioligand is essential to "capture" the equilibrium state. Vacuum filtration is the standard method.

    • Procedure:

      • Rapidly aspirate the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.

      • Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound and non-specifically bound radioligand.

      • Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Rationale: This step converts raw counts per minute (CPM) into a quantitative measure of affinity.

    • Procedure:

      • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

      • Plot the specific binding (as a percentage of the control with no competitor) against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation.[7][9]

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time measurement of biomolecular interactions.[17] This provides not only the equilibrium affinity (Kd) but also the kinetic rate constants for association (kₐ) and dissociation (kₒff). This kinetic information is invaluable for understanding the dynamic nature of the ligand-receptor interaction and can be a key differentiator for lead optimization in drug discovery.

SPR_Workflow cluster_prep Preparation cluster_assay Binding Cycle cluster_analysis Data Acquisition & Analysis ChipPrep 1. Prepare Sensor Chip (e.g., L1 chip for capturing liposomes or nanodiscs) ReceptorPrep 2. Immobilize Receptor (Capture membrane protein in a native-like lipid environment) ChipPrep->ReceptorPrep Association 3. Association (Inject analyte [test compound] over the surface) ReceptorPrep->Association Equilibrate with buffer Dissociation 4. Dissociation (Flow running buffer over the surface) Association->Dissociation Regeneration 5. Regeneration (Inject solution to remove bound analyte, if necessary) Dissociation->Regeneration Sensorgram 6. Record Sensorgram (Real-time plot of Response Units vs. Time) Regeneration->Sensorgram Repeat for multiple analyte concentrations Analysis 7. Kinetic Analysis (Globally fit sensorgrams to a binding model, e.g., 1:1) Sensorgram->Analysis

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.

  • Receptor Immobilization:

    • Rationale: The most challenging aspect of SPR for membrane proteins is presenting the receptor on the sensor chip in a functionally active state.[17][18] The use of an L1 sensor chip, which captures lipid vesicles (liposomes) or nanodiscs containing the purified receptor, is a common and effective strategy.[19]

    • Procedure:

      • Purify the target purine receptor of interest.

      • Reconstitute the purified receptor into lipid vesicles or nanodiscs.

      • Immobilize the receptor-containing vesicles onto the L1 sensor chip surface. A reference flow cell should be prepared with empty vesicles to subtract non-specific binding and bulk refractive index changes.

  • Binding Measurement:

    • Rationale: A series of analyte concentrations are injected to build a full kinetic profile. The real-time response, measured in Resonance Units (RU), is directly proportional to the mass accumulating on the sensor surface.[20]

    • Procedure:

      • Equilibrate the surface with a suitable running buffer.

      • Inject a specific concentration of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride over both the receptor and reference flow cells for a defined period (the association phase ).

      • Switch back to flowing only the running buffer and monitor the signal decrease as the compound dissociates from the receptor (the dissociation phase ).

      • If necessary, inject a regeneration solution to remove any remaining bound analyte before the next cycle.

      • Repeat this cycle for a range of analyte concentrations (e.g., 5-7 concentrations spanning below and above the expected Kd).

  • Data Analysis:

    • Rationale: Sophisticated software is used to fit the raw sensorgram data to mathematical models of binding kinetics.

    • Procedure:

      • Subtract the reference flow cell data from the active flow cell data for each injection to obtain the specific binding sensorgram.

      • Perform a global fit of all sensorgrams simultaneously to a suitable binding model (e.g., a 1:1 Langmuir model is often the starting point).

      • This analysis yields the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₒff, units s⁻¹), and the equilibrium dissociation constant (Kd, units M), where Kd = koff / ka .

Part 3: Data Interpretation and Signaling Context

The ultimate goal of these experiments is to build a comprehensive affinity and selectivity profile for the test compound. The data should be compiled into a clear, comparative format.

Hypothetical Binding Affinity Profile

The following table presents a hypothetical dataset for 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, as would be determined by the radioligand binding assays described above. This illustrates how the final data should be structured for clear interpretation.

Receptor SubtypeRadioligand UsedRadioligand Kd (nM)Test Compound Ki (nM)Selectivity vs. A2A
A1 [³H]-DPCPX1.585047-fold
A2A [³H]-ZM2413850.8181-fold (Reference)
A2B [³H]-DPCPX25> 10,000> 555-fold
A3 [¹²⁵I]-AB-MECA1.21,20067-fold
P2Y12 [³H]-MeS-ADP2.1> 10,000> 555-fold
P2X7 [³H]-A-8045983.5> 10,000> 555-fold
Note: Low affinity radioligands are often used for A2B assays.

Interpretation: Based on this hypothetical data, 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride is a potent and selective ligand for the A2A adenosine receptor. The Ki of 18 nM indicates high affinity. Furthermore, it displays significant selectivity (>45-fold) over all other tested purine receptor subtypes. This profile suggests the compound could be a valuable tool for probing A2A receptor function or a starting point for developing A2A-targeted therapeutics.

Context: Receptor Signaling Pathways

Understanding the downstream consequences of receptor binding is critical. The A2A receptor, for which our compound shows high affinity, is a canonical Gs-coupled receptor.[21][22] Binding of an agonist to this receptor initiates a well-defined signaling cascade.

A2A_Signaling Ligand Agonist Ligand (e.g., Adenosine or Test Compound) A2AR A2A Receptor Ligand->A2AR Binds to G_Protein Gs Protein (α, β, γ subunits) A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response (e.g., anti-inflammatory effects) PKA->Response Phosphorylates Targets

Caption: Canonical A2A adenosine receptor signaling pathway.

Agonist binding to the A2A receptor causes a conformational change, leading to the activation of the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[23] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets to elicit a cellular response, which is often anti-inflammatory in immune cells.[22][23] Functional assays, such as cAMP accumulation assays or GTPγS binding assays, would be the logical next step to determine if our compound acts as an agonist or an antagonist at this receptor.[24][25]

Conclusion

This technical guide has provided a comprehensive, scientifically-grounded strategy for determining the binding affinity and selectivity of the novel compound 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride for purine receptors. By integrating the robust, high-throughput capabilities of radioligand binding assays with the detailed kinetic insights from surface plasmon resonance, researchers can build a complete pharmacological profile. The principles, workflows, and detailed protocols described herein represent a best-practice approach, ensuring that the resulting data is reliable, reproducible, and placed within the proper physiological context. This rigorous characterization is the foundational first step in evaluating the potential of any novel compound as a selective modulator of the purinergic signaling system.

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An In-Depth Technical Guide to the Initial Synthesis Pathways for 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, a key intermediate in the development of various therapeutic agents. The described routes are based on established chemical principles and supported by peer-reviewed literature, offering a foundation for laboratory-scale synthesis and process development.

Introduction

9-(1-aminopropan-2-yl)-9H-purin-6-amine, a derivative of adenine, possesses a chiral aminopropyl substituent at the N9 position of the purine ring. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The synthesis of this compound, and its hydrochloride salt for improved stability and solubility, requires careful control of regioselectivity in the N-alkylation of the adenine core and stereoselectivity in the introduction of the chiral side chain. This guide details two distinct and viable synthetic approaches to this target molecule.

Pathway 1: Synthesis via N9-Alkylation with a Chiral Precursor and Subsequent Amination

This pathway commences with the regioselective N9-alkylation of adenine with a suitable chiral three-carbon synthon, followed by the conversion of a hydroxyl group to the desired primary amine.

Logical Workflow: Pathway 1

Pathway 1 Adenine Adenine Intermediate_1 (R)-9-(2-hydroxypropyl)adenine Adenine->Intermediate_1  Base (e.g., NaOH)  DMF, 130-140°C R_Propylene_Carbonate (R)-Propylene Carbonate R_Propylene_Carbonate->Intermediate_1 Intermediate_2 Mesylated Intermediate Intermediate_1->Intermediate_2  MsCl, Pyridine Intermediate_3 Azido Intermediate Intermediate_2->Intermediate_3  NaN3, DMF Target_Base 9-(1-aminopropan-2-yl)-9H-purin-6-amine Intermediate_3->Target_Base  Reduction (e.g., H2/Pd-C or LiAlH4) Target_HCl Target Hydrochloride Salt Target_Base->Target_HCl  HCl in Ether/Methanol

Caption: Synthetic route starting from adenine and a chiral epoxide equivalent.

Experimental Protocols: Pathway 1

Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine

This step involves the N9-alkylation of adenine with (R)-propylene carbonate. The use of a base in a polar aprotic solvent like N,N-dimethylformamide (DMF) generally favors the desired N9-alkylation over other positions such as N3 or N7.[1][2]

  • Procedure: To a stirred suspension of adenine (1.0 eq) in DMF, add a catalytic amount of a base such as sodium hydroxide (e.g., 0.05 eq).[3][4] To this mixture, add (R)-propylene carbonate (1.2-1.5 eq).[3][4] Heat the reaction mixture to 130-140 °C and monitor the reaction progress by TLC or LC-MS.[3] Upon completion, cool the reaction mixture and add an anti-solvent like toluene to precipitate the product.[3] Filter the solid, wash with a suitable solvent, and dry to afford (R)-9-(2-hydroxypropyl)adenine.

ParameterValueReference
Temperature130-140 °C[3]
SolventDMF[3][4]
BaseNaOH (catalytic)[3][4]
Typical Yield85-95%[3]

Step 2: Conversion of the Hydroxyl Group to an Azide

The hydroxyl group of the intermediate is first activated by mesylation, followed by nucleophilic substitution with sodium azide. This two-step sequence typically proceeds with an inversion of stereochemistry at the chiral center.

  • Mesylation: Dissolve (R)-9-(2-hydroxypropyl)adenine (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C. Add methanesulfonyl chloride (MsCl, 1.1-1.3 eq) dropwise. Stir the reaction at 0 °C for a few hours and then allow it to warm to room temperature. Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Azidation: Dissolve the crude mesylated intermediate in DMF and add sodium azide (NaN3, 1.5-2.0 eq). Heat the mixture (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC). Cool the reaction mixture, add water, and extract the product. Purify the crude product by column chromatography.

Step 3: Reduction of the Azide to the Primary Amine

The azido group is reduced to the primary amine using standard methods such as catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH4).[5][6]

  • Catalytic Hydrogenation: Dissolve the azido intermediate in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir at room temperature until the starting material is consumed. Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the desired amine.

  • LiAlH4 Reduction: In an inert atmosphere, add a solution of the azido intermediate in anhydrous THF to a stirred suspension of LiAlH4 (1.5-2.0 eq) in THF at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction by sequential addition of water and an aqueous NaOH solution. Filter the resulting solid and extract the filtrate with an organic solvent.

Step 4: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Procedure: Dissolve the purified 9-(1-aminopropan-2-yl)-9H-purin-6-amine in a minimal amount of a suitable solvent like methanol or ethanol. To this solution, add a solution of hydrogen chloride in diethyl ether or isopropanol (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Pathway 2: Synthesis via Reductive Amination of a Ketone Precursor

This alternative pathway involves the initial synthesis of a ketone-containing side chain at the N9 position of a purine derivative, followed by asymmetric reduction and amination or reductive amination to introduce the chiral amino group.

Logical Workflow: Pathway 2

Pathway 2 Chloropurine 6-Chloropurine Intermediate_4 6-Chloro-9-(2-oxopropyl)purine Chloropurine->Intermediate_4  Base (e.g., K2CO3)  Acetone/DMF Bromoacetone Bromoacetone Bromoacetone->Intermediate_4 Intermediate_5 (R)-6-Chloro-9-(2-hydroxypropyl)purine Intermediate_4->Intermediate_5  Asymmetric Hydrogenation  (e.g., Ru-catalyst, Prolinol derivative) Intermediate_6 (R)-9-(2-Hydroxypropyl)adenine Intermediate_5->Intermediate_6  Ammonolysis (NH3 in Methanol)  Heat Target_Base 9-(1-aminopropan-2-yl)-9H-purin-6-amine Intermediate_6->Target_Base  (See Pathway 1, Steps 2 & 3) Target_HCl Target Hydrochloride Salt Target_Base->Target_HCl  HCl in Ether/Methanol

Caption: Synthesis involving a ketone intermediate and asymmetric reduction.

Experimental Protocols: Pathway 2

Step 1: Synthesis of 6-Chloro-9-(2-oxopropyl)purine

This step involves the alkylation of 6-chloropurine with bromoacetone. The chloro-substituent can be later converted to an amino group.

  • Procedure: To a solution of 6-chloropurine (1.0 eq) in a solvent such as acetone or DMF, add a base like potassium carbonate (K2CO3, 1.5-2.0 eq).[7] Add bromoacetone (1.1-1.2 eq) dropwise and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). Filter off the inorganic salts and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

Step 2: Asymmetric Reduction of the Ketone

The prochiral ketone is reduced to the corresponding chiral alcohol using an asymmetric hydrogenation catalyst. This step is crucial for establishing the desired stereochemistry.

  • Procedure: Dissolve 6-chloro-9-(2-oxopropyl)purine (1.0 eq) in a suitable solvent. Add a chiral catalyst system, for example, a ruthenium catalyst with a chiral ligand like a prolinol derivative.[7] The reaction is typically carried out under a hydrogen atmosphere. After the reaction is complete, the catalyst can be removed by filtration, and the product, (R)-6-chloro-9-(2-hydroxypropyl)purine, is isolated after solvent evaporation.

ParameterValueReference
CatalystRu-complex with chiral ligand[7]
ReductantH₂[7]
Enantiomeric Excess>95%[7]

Step 3: Ammonolysis of the 6-Chloro Group

The 6-chloro group is displaced by an amino group through reaction with ammonia in a sealed tube or an autoclave at elevated temperatures.[7][8]

  • Procedure: Place (R)-6-chloro-9-(2-hydroxypropyl)purine in a pressure vessel with a solution of ammonia in methanol.[7][8] Heat the mixture to around 100-130 °C for several hours.[8] After cooling, the solvent and excess ammonia are removed under reduced pressure to yield (R)-9-(2-hydroxypropyl)adenine.

Step 4: Conversion to the Final Product

The resulting (R)-9-(2-hydroxypropyl)adenine is then converted to the target compound, 9-(1-aminopropan-2-yl)-9H-purin-6-amine, following the same procedures as described in Steps 2, 3, and 4 of Pathway 1 (mesylation, azidation, reduction, and salt formation).

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on well-established and frequently cited synthetic transformations in purine chemistry. The progress of each reaction step can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity and identity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparing the data with literature values where available. The enantiomeric purity of the chiral intermediates and the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride. Pathway 1 offers a more direct approach by utilizing a chiral starting material, while Pathway 2 provides an alternative route that introduces chirality through an asymmetric reduction step. The choice of pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. Both routes provide a solid foundation for the synthesis of this important molecule for further research and development in the pharmaceutical sciences.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Royal Society of Chemistry. [Link]

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. (2024). ChemPhysChem. [Link]

  • Synthesis of 9-(2-HYDROXY-1-PROPYL)ADENINE (NPT 15431). PrepChem.com. [Link]

  • Ferrocenoyl-adenines: substituent effects on regioselective acylation. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • A kind of preparation method of chiral 1-amino-2-propanol. (2020).
  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2003). Letters in Peptide Science. [Link]

  • 2.1.10. Regioselective N -alkylation of Adenine by Nucleophilic Substitution. (2010). ResearchGate. [Link]

  • Synthesis, in Vitro Antiviral Evaluation, and Stability Studies of Novel α-Borano-Nucleotide Analogues of 9-[2-(Phosphonomethoxy)ethyl]adenine and (R). (2006). Journal of Medicinal Chemistry. [Link]

  • Preparation method for (R)-9-[2-(phosphonomethoxy)propyl]adenine. (2015). Patsnap. [Link]

  • A General and Convenient Synthesis of 7-Alkyladenines from Adenine by Regioselective Alkylation Utilizing Blocking/Deblocking at the 3-Position. (1986). Chemical and Pharmaceutical Bulletin. [Link]

  • Reduction of azides to amines by Staudinger reaction. ResearchGate. [Link]

  • (R) (+) preparation method of 9 (2 hydroxypropyl) adenine. (2015).
  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. [Link]

  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. (2021). RSC Medicinal Chemistry. [Link]

  • Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). (2000). Organic Letters. [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (2021). Molecules. [Link]

  • Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions. (2017). Green Chemistry. [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. (2022). University of Illinois IDEALS. [Link]

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Methodological & Application

Application Note: Solubilization and Formulation Protocol for 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride is an adenine-derivative nucleoside analog precursor. In drug development and in vitro pharmacology, the reproducibility of cell culture assays depends entirely on the thermodynamic stability and complete solvation of the active pharmaceutical ingredient (API).

The Causality of the Salt Form: The free base of this adenine derivative possesses high lattice energy and lipophilicity, making it poorly soluble in aqueous environments. By formulating it as a hydrochloride (HCl) salt, the primary aliphatic amine on the propyl chain becomes protonated. This ion-dipole interaction significantly lowers the energy barrier for solvation in polar protic solvents (like water), enabling rapid dissolution[1]. Understanding this physicochemical property is critical for selecting the correct solvent and avoiding precipitation artifacts during your assays.

Solvent Selection & The "Common Ion Effect"

Selecting the appropriate solvent requires balancing the need for high stock concentrations against the risk of vehicle-induced cytotoxicity.

  • Primary Solvent (Ultra-Pure Water): Highly recommended. Because it is an HCl salt, the compound is highly soluble in water. Using water eliminates the risk of organic solvent toxicity in sensitive cell lines.

  • Secondary Solvent (100% DMSO): Suitable for generating highly concentrated, long-term storage stocks. However, DMSO can induce caspase-independent apoptosis and alter lipid membrane fluidity even at low concentrations[2]. If DMSO is used, the final assay concentration must be strictly maintained below 0.1% (v/v).

  • Critical Pitfall (The Common Ion Effect): Do not dissolve the dry powder directly into 1X PBS or culture media. PBS contains approximately 137 mM NaCl. The high concentration of background chloride ions shifts the equilibrium of the hydrochloride salt, suppressing its solubility and causing micro-precipitation—a phenomenon known as the common ion effect[3]. Always dissolve in pure solvent first, then dilute.

Logic Assay Cell Culture Assay Needs HighConc High Stock Conc. (>50 mM) Assay->HighConc LowTox Strict Zero-Vehicle-Toxicity Assay->LowTox DMSO_Choice Use 100% DMSO (Max 0.1% final v/v) HighConc->DMSO_Choice Water_Choice Use Ultra-Pure Water LowTox->Water_Choice Dilution Dilute 1:1000 in Culture Media DMSO_Choice->Dilution CommonIon Avoid Direct PBS Dissolution (Cl- suppresses solubility) Water_Choice->CommonIon Water_Choice->Dilution

Fig 1. Decision matrix for solvent selection based on cell culture assay constraints.

Quantitative Reconstitution Data

To ensure accurate dosing, use the exact molecular weight of the salt form. Molecular Weight Calculation: Base (C8H12N6) = 192.22 g/mol + HCl = 36.46 g/mol . Total MW ≈ 228.69 g/mol .

Table 1: Reconstitution Matrix (Per 1 mL of Solvent)
Desired Stock ConcentrationMass of Compound RequiredRecommended Solvent
10 mM 2.29 mgUltra-Pure Water or DMSO
25 mM 5.72 mgUltra-Pure Water or DMSO
50 mM 11.43 mgDMSO (Water may require warming)
Table 2: Solvent Compatibility & Assay Limits
SolventMax Final Assay ConcentrationCytotoxicity RiskFiltration Requirement
Ultra-Pure Water No strict limitLow0.22 µm PES (Hydrophilic)
DMSO ≤ 0.1% (v/v)High0.22 µm PTFE (Solvent-resistant)

Step-by-Step Solubilization & Validation Protocol

This protocol is designed as a self-validating system . By incorporating specific checkpoints, you guarantee that any biological phenotype observed is due to the drug, not a formulation artifact.

Phase 1: Stock Preparation
  • Equilibration: Allow the vial of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride to reach room temperature in a desiccator before opening to prevent condensation, which can degrade the API.

  • Weighing: Weigh the required mass (e.g., 2.29 mg for a 10 mM stock) using a microbalance.

  • Solvation: Add 1.0 mL of the chosen solvent (Sterile Ultra-Pure Water or 100% DMSO).

  • Agitation: Vortex vigorously for 30–60 seconds. If using water at higher concentrations (>25 mM), brief water-bath sonication (5 minutes at room temperature) may be required to break the crystal lattice.

    • Validation Checkpoint 1 (Visual): Hold the tube against a light source. The solution must be 100% optically clear with no floating particulates or Schlieren lines.

Phase 2: Sterile Filtration

Cell culture requires absolute sterility. The choice of filter membrane is dictated by the solvent causality: 5. Aqueous Stocks: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES has exceptionally low protein and drug binding properties, ensuring you do not lose your active compound to the membrane. 6. DMSO Stocks: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. DMSO will dissolve standard PES or cellulose acetate membranes, introducing toxic polymers into your stock.

Phase 3: Quality Control & Storage
  • Aliquoting: Divide the stock into 20–50 µL single-use aliquots in light-blocking amber microcentrifuge tubes. Store at -20°C (or -80°C for >6 months). Avoid freeze-thaw cycles, which induce micro-precipitation.

    • Validation Checkpoint 2 (Analytical): Dilute an aliquot 1:1000 in water and measure the UV absorbance at ~260 nm. The adenine purine ring has a strong, characteristic UV peak. A consistent A260​ reading across batches validates complete dissolution and correct concentration.

    • Validation Checkpoint 3 (Biological): In your cell culture plate, always include a "Vehicle Control" well containing the exact equivalent volume of your solvent (e.g., 0.1% DMSO or Water). If the vehicle control shows >5% cell death compared to untreated cells, your solvent concentration is too high.

Solubilization_Workflow Start 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl Solvent Solvent Selection Start->Solvent Water Sterile Ultra-Pure Water Solvent->Water DMSO 100% DMSO Solvent->DMSO Dissolve Vortex & Mild Sonication Water->Dissolve DMSO->Dissolve FilterAq 0.22 µm PES Filter Dissolve->FilterAq If Water FilterDMSO 0.22 µm PTFE Filter Dissolve->FilterDMSO If DMSO QC UV-Vis QC (A260 measurement) FilterAq->QC FilterDMSO->QC Store Aliquot & Store (-20°C) QC->Store

Fig 2. Workflow for the solubilization, filtration, and quality control of the hydrochloride salt.

References

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation. Source: Journal of Pharmaceutical Sciences, 70(6):594-6 (1981). URL: [Link]

  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Source: Pharmaceutical Research, 2(2):65-8 (1985). URL: [Link]

  • Title: Unexpected low-dose toxicity of the universal solvent DMSO. Source: The FASEB Journal, 28(3):1317-30 (2014). URL: [Link]

Sources

Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust in vivo dosing guidelines for the novel purine analogue, 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride. Recognizing the nascent stage of research for this specific molecule, this guide emphasizes the foundational principles and methodologies required to progress from initial compound characterization to well-defined preclinical dosing regimens. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality data to inform future clinical development. We will delve into the critical aspects of formulation, preclinical model selection, and the sequential execution of dose-ranging, pharmacokinetic, pharmacodynamic, and preliminary toxicology studies.

Introduction: The Scientific Rationale

Purine analogues represent a significant class of therapeutic agents with diverse biological activities, including antineoplastic, antiviral, and immunosuppressive properties.[1][2] Their mechanism of action often involves interference with nucleic acid synthesis or modulation of key enzymatic pathways.[1] The compound 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, a substituted purine, holds potential as a novel therapeutic agent. Establishing a safe and effective in vivo dosing regimen is a cornerstone of its preclinical development. This guide provides the strategic and methodological framework to achieve this.

The hydrochloride salt form of the compound suggests good aqueous solubility, which is an advantageous starting point for formulation development. The subsequent sections will guide the researcher through a logical progression of studies, from initial safety assessments to the determination of a therapeutic window.

Preclinical Development Workflow

The journey to defining an in vivo dosing regimen is a systematic process. The following workflow provides a high-level overview of the essential stages.

G A Compound Characterization & Formulation B Acute Toxicity & Dose Range Finding A->B Establish Solubilization & Stability C Pharmacokinetic (PK) Profiling B->C Identify Maximum Tolerated Dose (MTD) D Pharmacodynamic (PD) & Efficacy Modeling C->D Correlate Exposure with Effect E Iterative Dose Refinement D->E Determine Therapeutic Index F Preliminary Repeat-Dose Toxicology E->F Select Doses for Chronic Studies

Caption: Preclinical workflow for establishing in vivo dosing guidelines.

Phase 1: Compound Formulation and Stability

Rationale: The formulation of a test article is a critical first step that can significantly impact its bioavailability and, consequently, its in vivo activity and toxicity. The hydrochloride salt of the title compound is anticipated to be water-soluble. However, verification of its solubility and stability in the chosen vehicle is paramount.

Protocol 1: Vehicle Screening and Formulation

  • Solubility Assessment:

    • Prepare serial dilutions of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride in common preclinical vehicles (e.g., sterile water for injection, 0.9% saline, phosphate-buffered saline (PBS), 5% dextrose in water (D5W)).

    • Visually inspect for complete dissolution at room temperature and under refrigeration (2-8°C).

    • Quantify the solubility limit using a suitable analytical method (e.g., HPLC-UV).

  • Stability Analysis:

    • Prepare the formulation at a concentration anticipated for dosing.

    • Store aliquots at room temperature and 2-8°C.

    • Analyze the concentration of the active compound at various time points (e.g., 0, 4, 8, 24, and 48 hours) via HPLC-UV to assess for degradation.

    • A stable formulation is generally defined as having <5% degradation over the intended period of use.

  • pH and Osmolality:

    • Measure the pH and osmolality of the final formulation to ensure it is within a physiologically tolerable range, especially for parenteral routes of administration. Adjust with pH modifiers (e.g., NaOH, HCl) or tonicity agents (e.g., NaCl) as needed.

Phase 2: Dose Range Finding and Acute Toxicity

Rationale: The primary objective of this phase is to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. This information is crucial for selecting dose levels for subsequent pharmacokinetic and efficacy studies. A standard approach is the "up-and-down" or a modified Fibonacci dose escalation design.

Protocol 2: Single-Dose Escalation Study in Rodents

  • Animal Model:

    • Select a common rodent species (e.g., C57BL/6 or BALB/c mice) of a single sex to minimize variability.

    • House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Acclimatize animals for at least 7 days prior to the study.

  • Dose Administration:

    • Based on in vitro potency (if available) or data from structurally related purine analogues, select a starting dose. In the absence of prior data, a starting dose of 1-5 mg/kg is often a conservative choice.

    • Administer the compound via the intended clinical route (e.g., intravenous (IV), intraperitoneal (IP), or oral gavage (PO)).

  • Dose Escalation and Observation:

    • Dose a small cohort of animals (n=1-3) at the starting dose.

    • Observe animals continuously for the first 4 hours post-dose and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily.

    • If no severe toxicity is observed within 24-48 hours, escalate the dose in a new cohort of animals (e.g., by a factor of 2 or 3).

    • The MTD is defined as the highest dose that does not produce life-threatening toxicity or more than a 10-15% loss in body weight.

Table 1: Example Dose Escalation Scheme and Observation Parameters

Dose Level (mg/kg)Number of AnimalsRoute of AdministrationKey ObservationsOutcome
13IVNormal activity, no weight lossWell-tolerated
33IVNormal activity, no weight lossWell-tolerated
103IVMild, transient hypoactivityWell-tolerated
303IVHunched posture, >10% weight lossMTD likely near this dose
1001IVSevere lethargy, significant weight lossDose-limiting toxicity

Phase 3: Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing an effective dosing schedule. PK studies aim to determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Protocol 3: Single-Dose Pharmacokinetic Study

  • Animal Model and Dosing:

    • Use a rodent model, typically rats, due to their larger blood volume allowing for serial sampling.

    • Administer a single, well-tolerated dose (e.g., 10 mg/kg) via both IV and the intended therapeutic route (e.g., PO). The IV arm is essential for determining bioavailability.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Determine oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.

Phase 4: Pharmacodynamic (PD) and Efficacy Studies

Rationale: Once the PK profile is understood, the next step is to correlate drug exposure with a biological response (pharmacodynamics). This is often done in a relevant disease model to assess therapeutic efficacy.

Protocol 4: In Vivo Efficacy Study (Example: Xenograft Tumor Model)

  • Model Selection:

    • Based on the hypothesized mechanism of action (e.g., anti-proliferative), select a relevant in vivo model. For an anti-cancer agent, this would typically be a xenograft model where human cancer cells are implanted into immunocompromised mice.

  • Study Design:

    • Once tumors reach a palpable size, randomize animals into treatment and vehicle control groups.

    • Based on PK data, design a dosing schedule to maintain drug exposure above a target concentration (e.g., the in vitro IC50). This may involve once-daily (QD) or twice-daily (BID) dosing.

    • Administer a range of doses (e.g., 5, 15, and 45 mg/kg) to establish a dose-response relationship.

  • Efficacy Endpoints:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

G cluster_0 PK/PD Correlation A Dose Administered B Plasma Concentration (PK) A->B Absorption/Distribution C Target Engagement B->C Drug-Target Binding D Biological Response (PD) C->D Signal Transduction

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Conclusion and Future Directions

The successful execution of the protocols outlined in these application notes will provide a solid foundation for defining the in vivo dosing guidelines for 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride. The data generated will be instrumental in designing more extensive preclinical toxicology studies and, ultimately, in informing the starting dose for Phase 1 clinical trials. It is imperative that all animal studies are conducted under an approved institutional animal care and use committee (IACUC) protocol.

References

  • Pierré, A., et al. (1995). New purines and purine analogs as modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(18), 3657-3665. [Link]

  • Robak, T., & Lech-Maranda, E. (2009). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Molecules, 14(4), 1461-1493. [Link]

  • Berman, J. D., et al. (1986). Antileishmanial activity of 9-deazainosine in vivo. Antimicrobial Agents and Chemotherapy, 30(2), 201-204. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • GlobalRPH. (2017). Basic Pharmacokinetic Terminology. Retrieved from [Link]

  • Patel, D., & Patel, P. (2018). Biological activities of purine analogues: a review. International Journal of Current Pharmaceutical Research, 10(3), 1-5. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopy Protocols for 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride is a critical adenine-derived intermediate and structural analog in the development of nucleotide reverse transcriptase inhibitors (NRTIs), sharing the core scaffold of antiviral drugs like Tenofovir[1]. In drug development and active pharmaceutical ingredient (API) manufacturing, proving the exact regiochemistry of the purine substitution (N9 versus N7 alkylation) and confirming the integrity of the primary amine salt are mandatory regulatory requirements. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously elucidate the structure of this molecule.

Experimental Rationale: Solvent Selection & Causality

The selection of the NMR solvent is the most critical variable in the analysis of hydrochloride salts.

  • The Problem with D₂O: While deuterium oxide (D₂O) provides excellent solubility for polar salts, it induces rapid deuterium exchange with the exocyclic adenine amine (-NH₂) and the aliphatic ammonium group (-NH₃⁺). This exchange obliterates these diagnostic signals from the ¹H spectrum, removing critical structural evidence.

  • The DMSO-d₆ Advantage: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal solvent for this protocol. It provides high solubility for the HCl salt while strongly hydrogen-bonding with the exchangeable protons, retarding their exchange rate and allowing the -NH₂ and -NH₃⁺ signals to be directly observed.

  • The Water Peak Hazard: A known causality in DMSO-d₆ preparation is the interference of the residual water peak, which typically appears at 3.33 ppm[2]. Because the protonated primary amine (-NH₃⁺) strongly deshields its adjacent methylene (-CH₂-) group, the -CH₂- multiplet is pushed downfield to ~3.30 ppm. If the sample is not rigorously dried, the water peak will completely obscure this critical aliphatic signal.

Step-by-Step Methodologies

Sample Preparation Protocol
  • Desiccation (Critical Step): Dry the hygroscopic 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride sample under high vacuum at ambient temperature for a minimum of 2 hours to eliminate trace water.

  • Weighing: Accurately weigh 15.0 ± 2.0 mg of the dried compound into a clean glass vial.

  • Solvation: Add 600 µL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Homogenization: Vortex the solution for 30 seconds. Sonicate the vial in a water bath for 2–3 minutes until the solution is optically clear and free of micro-particulates that could distort magnetic field homogeneity.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the detection region.

NMR Data Acquisition Protocol

Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated or manual tuning, matching, locking, and gradient shimming (target line shape < 1.0 Hz at 50% peak height of the TMS signal). Acquire the data using the parameters outlined in Table 1 .

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

ExperimentScans (ns)Relaxation Delay (d1)Spectral WidthAcquisition TimePurpose
1D ¹H 162.0 s10 ppm3.0 sIdentify proton environments and integrals.
1D ¹³C 10242.0 s220 ppm1.2 sResolve quaternary purine carbons.
2D COSY 41.5 s10 ppm0.15 sMap the aliphatic spin system.
2D HSQC 81.5 s¹H: 10, ¹³C: 1600.1 sCorrelate protons to directly attached carbons.
2D HMBC 161.5 s¹H: 10, ¹³C: 2200.1 sProve N9 regiochemistry via long-range coupling.

Note: The HMBC long-range coupling delay must be optimized for nJCH​=8 Hz, which is the standard optimal value for resolving 3-bond correlations in purine ring systems[1].

Analytical Workflow

NMR_Workflow Prep Sample Preparation (DMSO-d6) H1 1D ¹H NMR (Proton Environments) Prep->H1 C13 1D ¹³C NMR (Carbon Framework) Prep->C13 COSY 2D COSY (Aliphatic Spin System) H1->COSY HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC HMBC 2D HMBC (Regiochemistry) H1->HMBC C13->HSQC C13->HMBC Final Structural Validation N9-Alkylation Confirmed COSY->Final HSQC->Final HMBC->Final

Figure 1: Logical 2D NMR workflow for structural elucidation of adenine derivatives.

Data Analysis & Self-Validating Assignment Logic

A robust NMR protocol must be self-validating; 1D chemical shifts are merely suggestive until locked into place by 2D correlations.

1. Mapping the Aliphatic Side Chain (COSY & HSQC): The side chain is a 1-aminopropan-2-yl group [-CH(CH₃)-CH₂-NH₃⁺].

  • The ¹H spectrum will show a doublet at ~1.50 ppm (CH₃), a multiplet at ~3.30 ppm (CH₂), and a methine multiplet at ~4.90 ppm (CH).

  • Validation: The COSY spectrum will show cross-peaks connecting the CH₃ doublet to the CH methine, and the CH methine to the CH₂ multiplet, confirming the intact connectivity of the propyl chain.

2. Differentiating the Purine Protons (HMBC): Adenine has two aromatic protons: H2 and H8. In DMSO-d₆, H8 typically resonates slightly downfield (~8.35 ppm) of H2 (~8.15 ppm) due to the anisotropic effects of the substituted N9 position.

  • Validation: HMBC provides absolute differentiation. H2 will show strong 3-bond correlations to C4 and C6. Conversely, H8 will show 3-bond correlations to C4 and C5.

3. Proving N9 Regiochemistry (The Critical HMBC Link): Alkylation of the adenine core can theoretically occur at N3, N7, or N9.

  • Validation: The methine proton (CH) of the side chain at ~4.90 ppm acts as the structural anchor. In the HMBC spectrum, this proton will exhibit strong 3-bond correlations to C4 and C8 of the purine ring. If the molecule were an N7-alkylated impurity, the correlation would be to C5 and C8. The presence of the C4/C8 cross-peaks definitively proves the N9-linkage[1].

Quantitative Data Summaries

Table 2: Expected ¹H and ¹³C NMR Resonance Assignments (DMSO-d₆)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)2D COSY2D HMBC (¹H → ¹³C)
Purine Core
C2 / H28.15s (1H)152.5-C4, C6
C4--150.0--
C5--118.5--
C6--156.0--
C8 / H88.35s (1H)141.5-C4, C5
6-NH₂7.30br s (2H)--C6
Aliphatic Side Chain
N9-CH4.90m (1H)50.5CH₂, CH₃C4, C8, CH₂, CH₃
CH₂3.30m (2H)42.0CH, NH₃⁺CH, CH₃
CH₃1.50d (3H, J=7.0)17.0CHCH, CH₂
NH₃⁺8.20br s (3H)-CH₂-

(Note: Chemical shifts may vary slightly (± 0.05 ppm for ¹H; ± 0.5 ppm for ¹³C) depending on exact sample concentration and temperature).

References

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - Journal of Organic Chemistry -[Link]

  • An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines - Organic Process Research & Development -[Link]

Sources

Advanced Formulation and Delivery Strategies for 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the formulation of an acyclic nucleoside analogue requires a deep understanding of its physicochemical constraints. The target active pharmaceutical ingredient (API), 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride , presents a classic drug delivery paradox. Structurally, it consists of an adenine nucleobase linked to a chiral aminopropyl chain, formulated as a hydrochloride salt.

While the primary amine and the HCl salt confer exceptionally high aqueous solubility, they simultaneously render the molecule highly polar. This polarity severely restricts its ability to passively diffuse across lipophilic cellular membranes, classifying it as a Biopharmaceutics Classification System (BCS) Class III compound. Furthermore, like many hydrophilic small molecules, it is highly susceptible to rapid renal clearance and premature release in systemic circulation[1]. To translate this API into a viable therapeutic, we must engineer delivery systems that mask its hydrophilicity, facilitate intracellular uptake for subsequent kinase-mediated activation[2], and prolong its biological half-life[3].

This application note details two field-proven formulation strategies: Hydrophobic Ion-Pairing (HIP) Solid Lipid Nanoparticles (SLNs) for enhanced cellular penetrance, and a Polymeric Matrix System for sustained systemic release.

Strategy 1: Hydrophobic Ion-Pairing (HIP) Solid Lipid Nanoparticles (SLNs)

Mechanistic Rationale

Direct encapsulation of highly water-soluble small molecules into lipid-based nanoparticles often yields abysmal encapsulation efficiency (EE%) because the API rapidly partitions into the aqueous phase during emulsification[1]. To force 9-(1-aminopropan-2-yl)-9H-purin-6-amine into the lipid core, we must temporarily alter its partition coefficient (log P).

By utilizing Hydrophobic Ion-Pairing (HIP) , we react the protonated primary amine ( NH3+​ ) of the API with an anionic amphiphile (e.g., sodium stearate). This electrostatic complexation neutralizes the charge and creates a lipophilic API-stearate complex that readily dissolves in solid lipids like Compritol 888 ATO[4]. Once formulated into SLNs, the lipid matrix protects the API from degradation, circumvents efflux transporters (like P-gp), and facilitates lymphatic absorption[5].

Protocol: Preparation of HIP-SLNs via Hot High-Pressure Homogenization

Step 1: Hydrophobic Ion-Pairing (HIP) Complexation

  • Dissolve 100 mg of 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl and an equimolar amount of sodium stearate in 10 mL of a 50:50 (v/v) methanol/water mixture.

  • Stir magnetically at 400 RPM for 2 hours at room temperature to allow complete electrostatic complexation.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C. Wash the resulting precipitate with cold distilled water to remove the NaCl by-product, then lyophilize for 24 hours to obtain the dried HIP-API complex.

Step 2: Lipid Phase Preparation

  • Heat 500 mg of Compritol 888 ATO (glyceryl dibehenate) to 85°C (approximately 10°C above its melting point) in a glass vial.

  • Add the dried HIP-API complex to the molten lipid and stir until a visually clear, homogeneous lipid melt is achieved.

Step 3: Aqueous Phase Preparation & Pre-Emulsion

  • In a separate vessel, dissolve 200 mg of Poloxamer 188 (surfactant) in 20 mL of ultra-pure water and heat to 85°C to match the lipid phase temperature.

  • Slowly inject the hot aqueous phase into the molten lipid phase while subjecting the mixture to high-shear homogenization (Ultra-Turrax) at 10,000 RPM for 3 minutes to form a crude pre-emulsion.

Step 4: High-Pressure Homogenization (HPH)

  • Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 85°C.

  • Process the emulsion for 3 to 5 cycles at 500 bar. Crucial Insight: Maintaining the temperature above the lipid's melting point during HPH is critical to prevent premature lipid crystallization, which would expel the API and clog the homogenizer gap.

Step 5: Solidification and In-Process Validation

  • Rapidly cool the nanoemulsion in an ice-water bath (4°C) to solidify the lipid droplets into SLNs. This rapid quenching traps the API in an amorphous state within the lipid matrix.

  • Filter the dispersion through a 0.45 µm membrane to remove any unencapsulated API aggregates or titanium debris from the homogenizer.

HIP_SLN_Workflow API API (Amine HCl) Highly Hydrophilic HIP Hydrophobic Ion-Pairing (+ Sodium Stearate) API->HIP LipidPhase Lipid Phase (Compritol 888 ATO) HIP->LipidPhase Emulsion Pre-Emulsion (High-Shear Mixing) LipidPhase->Emulsion AqPhase Aqueous Phase (Poloxamer 188) AqPhase->Emulsion HPH High-Pressure Homogenization (Hot, 85°C) Emulsion->HPH Cooling Cooling & Solidification HPH->Cooling FinalSLN API-Loaded SLN Cooling->FinalSLN

Workflow for Hydrophobic Ion-Pairing and Solid Lipid Nanoparticle (SLN) formulation.

Strategy 2: Polymeric Sustained-Release Matrix via Hot-Melt Extrusion (HME)

Mechanistic Rationale

While SLNs address the permeability deficit, a sustained-release solid dosage form is required to maintain the therapeutic window and counteract the rapid renal clearance typical of hydrophilic nucleoside analogues. Hot-Melt Extrusion (HME) is utilized to molecularly disperse the API within a hydrophilic, swellable polymer matrix. As the polymer hydrates in the gastrointestinal tract, it forms a viscous gel layer that dictates the diffusion rate of the highly soluble API, shifting its release kinetics from an immediate burst to a controlled, zero-order profile.

Protocol: HME Matrix Fabrication
  • Powder Blending: Geometrically blend 15% (w/w) 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl with 60% (w/w) Kollidon® VA 64 (thermoplastic binder, Tg ~109°C) and 25% (w/w) HPMC K100M (release-rate modifier).

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones from 90°C at the feeding zone to 135°C at the die. Causality: 135°C is sufficient to soften the Kollidon VA 64 to a melt viscosity suitable for extrusion without exceeding the thermal degradation threshold of the adenine-based API.

  • Downstream Processing: Cool the resulting extrudate on a chill roll, then mill using a FitzMill to achieve a uniform granule size (sieve fraction 250–500 µm). These granules can be directly compressed into tablets or filled into hard gelatin capsules.

Analytical Characterization & Quality Control

To ensure the formulated systems are self-validating, the following Critical Quality Attributes (CQAs) must be rigorously monitored.

Critical Quality Attribute (CQA)Analytical MethodAcceptance CriteriaMechanistic Rationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 – 200 nmOptimal size range for cellular endocytosis and evasion of the Reticuloendothelial System (RES).
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.30Ensures a monodisperse colloidal system, preventing Ostwald ripening and physical instability[4].
Zeta Potential ( ζ ) Electrophoretic Light Scattering< -20 mV or > +20 mVProvides sufficient electrostatic repulsion to prevent nanoparticle aggregation and flocculation.
Encapsulation Efficiency (EE%) Ultrafiltration / HPLC-UV> 75%Validates the thermodynamic success of the Hydrophobic Ion-Pairing (HIP) step.
Solid State API Form Powder X-Ray Diffraction (PXRD)Amorphous halo (No sharp API peaks)Confirms the API is molecularly dispersed within the lipid/polymer matrix, preventing dose-dumping.

Intracellular Delivery Mechanism

The ultimate goal of the SLN formulation is to bypass the plasma membrane. Once the SLN-API complex reaches the target cell, it undergoes endocytosis. The acidic environment of the early endosome triggers lipid fusion and endosomal escape, releasing the API into the cytosol where it can be phosphorylated by intracellular kinases into its active nucleotide form[2].

Cellular_Uptake SLN SLN-API Complex Membrane Cell Membrane SLN->Membrane Adsorption Endosome Early Endosome Membrane->Endosome Endocytosis Escape Endosomal Escape (Lipid Fusion) Endosome->Escape Acidification Cytosol Cytosolic Release Escape->Cytosol Target Intracellular Kinases Cytosol->Target

Cellular endocytosis, endosomal escape, and cytosolic release pathway of API-loaded SLNs.

References

1.[1] Sarkar, A., et al. "Lipid-based nanoparticles and their recent advances." Global Scholarly Communication Online Press. Available at:[Link] 2.[4] "Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box-Behnken Design for Boosting Oral Bioavailability." PubMed. Available at: [Link] 3.[5] Sri Rekha M. and Sangeetha S. "Research Article Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir." Semantic Scholar. Available at:[Link] 4.[2] "Overview of Biologically Active Nucleoside Phosphonates." Frontiers in Chemistry. Available at: [Link] 5.[3] "The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors." Preprints.org. Available at:[Link]

Sources

Application Note: Advanced Purification Strategies for 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N9-alkylated purines bearing aliphatic amine side chains presents unique downstream purification bottlenecks. The target compound, 9-(1-aminopropan-2-yl)-9H-purin-6-amine, is a highly polar, di-basic molecule. Direct alkylation of the adenine core typically yields a complex crude matrix containing unreacted adenine, the undesired N7-regioisomer, and polyalkylated byproducts. This application note details a field-proven, scalable, three-dimensional purification strategy utilizing Strong Cation Exchange (SCX), Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC), and controlled crystallization to achieve >99.5% purity of the final hydrochloride salt.

Mechanistic Causality in Purification Design

The Regioselectivity & Polarity Challenge

The target molecule possesses two primary basic centers: the adenine core (pKa ~4.2) and the primary aliphatic amine (pKa ~9.8). At neutral or acidic pH, the molecule exists as a highly hydrophilic di-cation. Standard reversed-phase (RP) chromatography fails because the compound exhibits virtually no retention on C18 stationary phases, eluting in the void volume alongside polar reaction solvents. Furthermore, the N9 and N7 alkylation regioisomers have nearly identical mass and basicity,.

The Engineered Solution

To overcome these physicochemical hurdles, we employ an orthogonal three-stage approach:

  • Orthogonal Trapping via SCX: By adjusting the crude mixture to pH 3.0, both the target and the unreacted adenine are fully protonated. Strong Cation Exchange (SCX) chromatography1[1].

  • Hydrophobic Masking via IP-RPLC: To resolve the N9 target from the N7 isomer and residual adenine, we employ Heptafluorobutyric acid (HFBA) as an ion-pairing agent. HFBA pairs with the protonated primary amine, masking its charge with a hydrophobic perfluorinated tail, which2[2] between the N7 and N9 isomers, enabling baseline resolution.

  • Thermodynamic Purging via Crystallization: The final conversion to the hydrochloride salt in an ethanol/aqueous HCl matrix acts as a thermodynamic sink. The highly crystalline nature of3[3].

Workflow Visualization

PurificationWorkflow A Crude Synthesis Mixture (Target + N7 Isomer + Adenine) B SCX Chromatography (Cation Exchange) A->B pH 3.0 Load C Prep IP-RPLC (HFBA Ion-Pairing) B->C NH4OH Elution & Evaporation D Salt Formation (HCl / Ethanol) C->D Fraction Pooling & Neutralization E Pure Target Compound (>99.5% API Grade) D->E Crystallization & Filtration

Fig 1. Three-stage purification workflow for 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl.

Detailed Experimental Protocols

Protocol A: Bulk Clearance via SCX Solid-Phase Extraction

Objective: Remove non-basic organics, unreacted alkyl halides, and bulk reaction solvents prior to preparative HPLC.

  • Resin Conditioning: Condition a pre-packed SCX column (e.g., 50g silica-based sulfonic acid resin) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 0.1% aqueous Formic Acid.

  • Sample Loading: Dilute the crude reaction mixture in 0.1% aqueous Formic Acid to achieve a final pH of 3.0. Load onto the column at a flow rate of 5 mL/min. (Causality: pH 3.0 ensures complete protonation of both the primary amine and adenine ring, maximizing ionic interaction with the sulfonate groups).

  • Washing: Wash with 5 CV of 0.1% Formic Acid, followed by 5 CV of 100% MeOH. (Causality: The aqueous wash removes inorganic salts; the MeOH wash removes neutral organic impurities).

  • Elution: Elute the basic compounds using 5 CV of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

  • Self-Validation Step: Spot the eluate on a silica TLC plate (DCM:MeOH:NH₄OH 80:18:2). A Ninhydrin stain should reveal a strong purple spot (primary amine), confirming target recovery. Evaporate the eluate to dryness under reduced pressure.

Protocol B: Isomer Resolution via Preparative IP-RPLC

Objective: Baseline separation of the N9 target from the N7 regioisomer and residual adenine.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Heptafluorobutyric acid (HFBA) in Milli-Q Water.

    • Mobile Phase B (MPB): 0.1% HFBA in Acetonitrile (MeCN).

  • Column & Gradient: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm). Run a shallow gradient: 5% MPB to 35% MPB over 30 minutes. Flow rate: 20 mL/min. UV detection at 260 nm.

  • Injection: Dissolve the SCX-purified residue in 5% MPB and inject.

  • Fraction Collection: The N7 isomer typically elutes slightly earlier than the N9 isomer due to the altered dipole moment of the purine ring. Collect peaks based on a strict UV threshold.

  • Self-Validation Step: Analyze fractions via analytical LC-MS before pooling. The target fraction must show an m/z corresponding to [M+H]⁺ with >98% UV purity. Pool and lyophilize the validated fractions.

Protocol C: Hydrochloride Salt Formation and Crystallization

Objective: Remove residual HFBA, establish the stable HCl salt form, and achieve >99.5% final purity.

  • Free-basing (Optional): If residual HFBA is excessively high, dissolve the lyophilized powder in minimal water, adjust to pH 11 with NaOH, and extract with n-butanol. Evaporate the organic layer.

  • Salt Formation: Dissolve the free base in absolute ethanol (10 mL per gram of compound). Slowly add 2.2 equivalents of 2M HCl in diethyl ether dropwise under vigorous stirring at 0°C. (Causality: 2.2 equivalents ensure full protonation of both the amine and the adenine core, driving the precipitation of the highly stable hydrochloride salt).

  • Crystallization: Heat the suspension to 70°C until fully dissolved (add trace drops of water if necessary). Allow to cool slowly to room temperature over 4 hours, then age at 4°C for 12 hours.

  • Isolation: Filter the white crystalline solid through a sintered glass funnel. Wash with cold ethanol and dry in a vacuum oven at 45°C for 24 hours.

  • Self-Validation Step: Perform ¹H-NMR (D₂O) to confirm the absence of HFBA (indicated by a lack of multiplets at high field) and verify the integration of the aminopropyl side chain against the purine aromatic protons.

Quantitative Data & Impurity Profiling

The following table summarizes the typical recovery and clearance rates of specific impurities across the three purification stages, demonstrating the necessity of the orthogonal workflow.

Purification StageTarget Recovery (%)N7-Isomer Content (%)Unreacted Adenine (%)Overall Purity (HPLC Area %)
Crude Mixture N/A15.0 - 25.0%10.0 - 20.0%45.0 - 55.0%
Post-SCX SPE 92.0 - 95.0%15.0 - 25.0%5.0 - 10.0%65.0 - 75.0%
Post-IP-RPLC 75.0 - 80.0%< 0.5%< 0.1%98.5 - 99.0%
Final Crystallization 85.0 - 90.0%Not DetectedNot Detected> 99.5%

References

  • Arprinocid - Grokipedia (Details on N9 vs N7 alkylation regioselectivity challenges in purine synthesis). Grokipedia. 4

  • A comparative study of the reversed-phase HPLC retention behaviour of S-adenosyl-L-methionine and its related metabolites on Hypersil ODS and Supelcosil LC-ABZ stationary phases . ResearchGate. 2

  • Conjugation of Adenosine and Hexa-(d-arginine) Leads to a Nanomolar Bisubstrate-Analog Inhibitor of Basophilic Protein Kinases . Journal of Medicinal Chemistry - ACS Publications. 1

  • Reactions of plant copper/topaquinone amine oxidases with N6-aminoalkyl derivatives of adenine . Taylor & Francis. 3

Sources

Application Notes and Protocols for the Synthesis of Antiviral Agents Using 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride as a Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Purine Analogs in Antiviral Therapy

The purine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous clinically significant drugs derived from this heterocyclic system. These agents often function as nucleoside or nucleotide analogs, interfering with viral replication by inhibiting key enzymes such as viral DNA or RNA polymerases. The strategic modification of the purine core at various positions, including the N6 and C9 positions, has been a fruitful avenue for the discovery of novel antiviral compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride is a key precursor, offering a versatile platform for the synthesis of a diverse library of purine-based antiviral candidates. The primary amine on the C9 side chain provides a reactive handle for the introduction of various functionalities through acylation, alkylation, or other amine-based chemistries. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antiviral activity against a range of viral pathogens. This document provides detailed application notes and protocols for the use of this precursor in the synthesis of a representative N-acyl derivative, a common motif in antiviral drug design.

Physicochemical Properties and Handling of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride

While specific experimental data for 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride is not widely available, its properties can be estimated based on its structure and data from analogous compounds such as 9-propyl-9H-purin-6-amine.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₈H₁₃ClN₆Calculated
Molecular Weight 228.68 g/mol Calculated
Appearance White to off-white solidAnalogy to similar purine hydrochlorides
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)Expected for a hydrochloride salt of a polar molecule
pKa (Basic) ~4-5 (for the purine ring system)Analogy to 9-propyl-9H-purin-6-amine
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.Standard practice for chemical reagents
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Workflow: Synthesis of an N-Acyl Antiviral Derivative

The following protocol details a representative synthesis of an N-acyl derivative from 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride. This example utilizes a standard amide coupling reaction with a carboxylic acid that may possess intrinsic antiviral properties or serve as a key pharmacophore.

Synthetic_Workflow Precursor 9-(1-aminopropan-2-yl)-9H-purin-6-amine ·HCl Reaction Amide Coupling Reaction Precursor->Reaction Carboxylic_Acid Antiviral Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction Coupling_Reagents Coupling Reagents (e.g., HATU, HOBt, EDC) Coupling_Reagents->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Acyl Purine Derivative Purification->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: Synthetic workflow for the N-acylation of the precursor.

Protocol: Synthesis of N-(1-(6-amino-9H-purin-9-yl)propan-2-yl)benzamide (Representative Example)

This protocol describes the synthesis of a benzamide derivative as a representative example of an N-acyl purine with potential antiviral activity.

Materials and Equipment:

  • 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride

  • Benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the precursor.

  • Addition of Reagents: To the stirred solution, add benzoic acid (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Base Addition: Carefully add DIPEA (2.5 eq) dropwise to the reaction mixture. The hydrochloride salt of the precursor will be neutralized, and the free amine will be available for reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(1-(6-amino-9H-purin-9-yl)propan-2-yl)benzamide.

Characterization of the Synthesized Antiviral Compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Table 2: Analytical Characterization Data

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Peaks corresponding to the purine ring protons, the aminopropan-2-yl side chain protons, and the protons of the newly introduced acyl group.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.A molecular ion peak corresponding to the calculated mass of the N-acyl derivative.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive coupling reagents.Extend the reaction time. Gently warm the reaction mixture (e.g., to 40-50 °C). Use fresh, high-quality coupling reagents.
Low Yield Incomplete reaction. Loss of product during workup or purification.Optimize reaction conditions. Perform extractions carefully to minimize product loss. Optimize the column chromatography conditions.
Presence of Impurities Unreacted starting materials. Side products from the coupling reaction.Ensure complete reaction by TLC monitoring. Optimize the purification protocol, potentially using a different solvent system for chromatography.
Difficulty in Purification Product is very polar.Use a more polar eluent system for column chromatography (e.g., higher percentage of methanol). Consider reverse-phase HPLC for purification.

Conclusion

9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride serves as a valuable and versatile precursor for the synthesis of novel purine-based antiviral agents. The protocols and guidelines presented in this document provide a framework for the successful synthesis, purification, and characterization of N-acyl derivatives. By leveraging the reactivity of the primary amine on the C9 side chain, researchers can efficiently generate a wide array of compounds for biological screening, thereby accelerating the discovery of new and effective antiviral therapies.

References

  • De Clercq, E. (2009). The history of antiviral drug discovery. Reviews in Medical Virology, 19(4), 287-296. [Link]

  • Elion, G. B. (1989). The purine path to chemotherapy. Science, 244(4900), 41-47. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • PubChem. (n.d.). 9-Propyl-9H-purin-6-amine. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Fluorescence labeling of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride for cellular imaging

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Fluorescence Labeling of 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride for Cellular Imaging

Abstract

This guide provides a comprehensive framework for the covalent labeling of the small molecule 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride with a fluorescent dye, enabling its visualization within cellular environments. Fluorescently tagging small molecules is a critical technique in drug discovery and cell biology, allowing for the direct observation of a compound's uptake, distribution, and localization, which are key to understanding its mechanism of action.[] This document details the underlying chemical principles, a comparative analysis of suitable fluorophores, and step-by-step protocols for the labeling reaction, purification of the conjugate, and subsequent application in cellular imaging experiments. The methodologies are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.

Introduction and Scientific Principle

9-(1-aminopropan-2-yl)-9H-purin-6-amine is a purine derivative featuring a primary amine on its side chain.[2] This primary amine serves as an ideal chemical handle for covalent modification. The most common and reliable strategies for labeling primary amines involve the use of amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanate groups.[3]

  • NHS Ester Chemistry: The NHS ester group reacts efficiently with deprotonated primary amines (R-NH₂) at a slightly alkaline pH (7-9) to form a stable, covalent amide bond.[4][5][6]

  • Isothiocyanate Chemistry: The isothiocyanate group (-N=C=S) on dyes like Fluorescein isothiocyanate (FITC) reacts with primary amines to form a stable thiourea linkage.[7][][9]

The choice between these reactive groups is often one of preference and commercial availability, as both yield stable conjugates suitable for imaging. This protocol will focus on the widely used NHS ester chemistry due to its high reaction efficiency and the stability of the resulting amide bond.[10]

Strategic Considerations: Selecting the Optimal Fluorophore

The success of cellular imaging experiments is critically dependent on the properties of the chosen fluorophore. A poor choice can lead to issues like low signal, rapid photobleaching, or spectral overlap with cellular autofluorescence.[11] Photobleaching, the irreversible loss of fluorescence upon light exposure, can severely limit the duration of imaging experiments and compromise quantitative data.[11][12]

Scientist's Note: The ideal fluorophore should possess a high molar extinction coefficient (strong light absorption), a high fluorescence quantum yield (efficient light emission), and high photostability (resistance to photobleaching).[11] For live-cell imaging, considerations also include cell permeability and low cytotoxicity.

The following table provides a comparative summary of common amine-reactive fluorophores suitable for labeling small molecules.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
FITC ~495~520~75,000~0.9Moderate, prone to photobleaching.[13][14][15]
Alexa Fluor™ 488 ~495~519~73,000~0.92High
Cy®3 ~550~570~150,000~0.15Moderate to High[14]
Cy®5 ~649~670~250,000~0.27High[11][14]
ATTO 532 ~532~553~115,000~0.9High

Part I: Protocol for Fluorescence Labeling and Purification

This section outlines the detailed procedure for conjugating an amine-reactive dye to 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride.

Workflow for Labeling and Purification

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage A Dissolve Purine HCl in Reaction Buffer C Combine Reagents (Molar Ratio 1:1.2 Purine:Dye) A->C B Dissolve Amine-Reactive Dye in Anhydrous DMSO B->C D Incubate in Dark (1-2h at RT) C->D E Monitor by TLC D->E F Purify by Preparative TLC or HPLC E->F G Characterize by UV-Vis & Mass Spectrometry F->G H Store at -20°C Protected from Light G->H

Caption: Workflow for the fluorescence labeling and purification of the target compound.

Materials and Reagents
  • 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride (Target Compound)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy®5 NHS Ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water (ddH₂O)

Step-by-Step Labeling Protocol
  • Prepare Target Compound Solution: Dissolve 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 1-2 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive dye (e.g., NHS ester) in anhydrous DMSO to create a 10 mg/mL stock solution.[7]

    • Scientist's Note: NHS esters are susceptible to hydrolysis in aqueous environments. Preparing the dye stock in anhydrous DMSO and adding it to the reaction last minimizes this side reaction, maximizing labeling efficiency.[10]

  • Initiate the Reaction: Add the dye solution to the target compound solution. A typical starting point is a 1.2-fold molar excess of the dye relative to the target compound.

    • Calculation: (Mass of Compound / MW of Compound) * 1.2 = Moles of Dye Needed.

  • Incubation: Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.[7]

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC. Spot the starting material, the dye, and the reaction mixture on a silica plate. A common mobile phase is 9:1 DCM:MeOH. The product spot should be fluorescent and have a different Rf value than the starting materials.

Purification of the Labeled Compound

Removing the unreacted, free fluorescent dye is absolutely essential for cellular imaging to avoid high, non-specific background fluorescence.[16]

  • Concentrate the Reaction Mixture: After the reaction is complete, the aqueous buffer can be removed by lyophilization or by extraction into an organic solvent if the product's solubility allows.

  • Purification via Chromatography:

    • Preparative TLC: Scrape the fluorescent product band from a preparative TLC plate and elute the compound from the silica using an appropriate solvent (e.g., methanol).

    • HPLC: For higher purity, reverse-phase HPLC is the method of choice. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Collect the fluorescent peak corresponding to the labeled product.

  • Verification: Confirm the identity and purity of the final product using mass spectrometry and UV-Vis spectroscopy. The absorbance spectrum should show peaks corresponding to both the purine moiety (~260 nm) and the specific fluorescent dye.

Part II: Protocol for Cellular Imaging

This section describes the application of the purified fluorescently-labeled purine derivative for imaging its localization in cultured mammalian cells.

Workflow for Cellular Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_fixation Fixation & Mounting cluster_imaging Image Acquisition A Seed Cells on Glass-Bottom Dishes B Culture until 70-80% Confluent A->B C Prepare Working Solution of Fluorescent Probe in Media B->C D Incubate with Cells (e.g., 30 min at 37°C) C->D E Wash 3x with PBS D->E F Fix with 4% PFA (Optional, for fixed imaging) E->F Fixed Imaging H Mount in Imaging Media or Antifade Reagent E->H Live Imaging G Counterstain with DAPI (Optional) F->G G->H I Visualize with Fluorescence Microscope H->I

Caption: Experimental workflow for staining and imaging cells with the fluorescent probe.

Materials and Reagents
  • Purified fluorescently-labeled 9-(1-aminopropan-2-yl)-9H-purin-6-amine

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Glass-bottom imaging dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • Nuclear Counterstain: DAPI (1 µg/mL) (optional)

  • Antifade mounting medium (for fixed-cell imaging)

Step-by-Step Imaging Protocol
  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips. Allow them to adhere and grow until they reach 70-80% confluency.[17]

  • Prepare Probe Solution: Prepare a stock solution of the purified fluorescent probe in DMSO. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration.

    • Scientist's Note: The optimal concentration must be determined empirically. Start with a range of concentrations (e.g., 100 nM to 10 µM) to find the best balance between signal and background/toxicity.

  • Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.[18]

  • Imaging (Live-Cell): After washing, add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Proceed immediately to the microscope for imaging.

  • Fixation (Optional): For fixed-cell imaging, after the washing steps, add 4% PFA solution and incubate for 15 minutes at room temperature.[17]

  • Counterstaining (Optional): After fixation, wash the cells again with PBS. If desired, incubate with a nuclear counterstain like DAPI for 5 minutes. Wash twice more with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Image Acquisition: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye (e.g., a blue/cyan filter for DAPI, a green filter for Alexa Fluor 488).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No/Weak Fluorescent Signal - Inefficient labeling reaction.- Low concentration of the probe.- Probe is not cell-permeable.- Rapid photobleaching.- Verify labeling by mass spectrometry.- Increase probe concentration or incubation time.- If imaging intracellular targets, the probe may be limited to the cell surface.- Use an antifade reagent and minimize light exposure.[12]
High Background Signal - Incomplete removal of unreacted free dye.- Probe concentration is too high.- Non-specific binding.- Re-purify the labeled compound.[16]- Perform a concentration titration to find the optimal dose.- Increase the number and duration of wash steps.
Cell Death/Toxicity - Probe concentration is too high.- DMSO concentration is too high in the final dilution.- Lower the probe concentration.- Ensure the final DMSO concentration in the culture medium is below 0.5%.
Signal Quenching - The local environment of the bound molecule is causing quenching.- Self-quenching at high concentrations.- This may be an inherent property of the target interaction.[19][20]- Reduce the probe concentration.

References

  • Benchchem. (n.d.). A Comparative Guide to the Photostability of Common Fluorophores: Fluorescein vs. Rhodamine B vs. Cy5.
  • Youdobio. (n.d.). FITC Amine Labeling Protocol.
  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling.
  • Benchchem. (n.d.). Application Notes and Protocols for Labeling Primary Amines with Fluorescein-PEG6-NHS Ester.
  • MedchemExpress.com. (n.d.). Cy3B NHS ester | Fluorochrome Dye.
  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms.
  • BOC Sciences. (n.d.). Fluorescent Isothiocyanate (FITC) Labeling Services.
  • AAT Bioquest. (n.d.). FITC (Fluorescein Isothiocyanate).
  • Chemical Communications (RSC Publishing). (n.d.). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates.
  • J&K Scientific LLC. (2026, March 18). The Role of Amine Labeling in Peptide, Protein, and Antibody Labeling.
  • Wikipedia. (n.d.). Fluorescein isothiocyanate.
  • Vector Labs. (n.d.). AMCA NHS Ester.
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • Biotium. (n.d.). Amine-Reactive Dyes.
  • Benchchem. (n.d.). A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability.
  • ACS Publications. (2016, October 31). Improving the Photostability of Red- and Green-Emissive Single-Molecule Fluorophores via Ni2+ Mediated Excited Triplet-State Quenching.
  • Agilent. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction.
  • Biotium. (2022, March 16). Protocol: Immunofluorescence Staining of Cells for Microscopy.
  • R&D Systems. (n.d.). Protocol for the Preparation and Fluorescent ICC Staining of Cells on Coverslips.
  • PMC. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody.
  • ibidi. (n.d.). Immunofluorescence Staining | A Typical Workflow.
  • BOC Sciences. (n.d.). Fluorescent Labeling of Small Molecules - Probes.
  • ChemScene. (n.d.). 9-(1-Aminopropan-2-yl)-9H-purin-6-amine.
  • Benchchem. (n.d.). Application Notes: Purification of Fluorescently Labeled Proteins.

Sources

Troubleshooting & Optimization

Reducing impurities in 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride synthesis batches

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl Synthesis

Introduction 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride (CAS 1706464-01-8) is a critical purine intermediate utilized in the synthesis of nucleoside analogs and targeted kinase inhibitors. Synthesizing this intermediate typically involves the N-alkylation of adenine followed by Boc-deprotection. However, researchers frequently encounter yield-limiting impurities, including N-alkyl regioisomers and incomplete deprotection byproducts. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to optimize your synthesis batches.

FAQ 1: Regioselectivity & Isomeric Impurities

Q: My LC-MS shows a +192 m/z peak for the product, but NMR indicates a mixture of isomers. Why am I getting high levels of N7- and N3-alkylated impurities, and how can I favor N9-alkylation?

A: Adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). While N9-alkylation is the thermodynamically favored pathway, N3 and N7 alkylations are kinetically competitive [1]. The choice of base and solvent dictates the regiomeric ratio. Using a strong, unhindered base like NaH creates a "harder" nucleophile, which increases competitive attack at the N7 and N3 positions. Conversely, using a milder base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) enhances N9 regioselectivity. This is driven by the "cesium effect," which increases the solubility of the purine anion and provides a "naked" nucleophile that thermodynamically favors the N9 position [2].

Table 1: Impact of Reaction Conditions on Impurity Profile during N-Alkylation

Base / SolventTemperatureN9 (Desired)N7 (Impurity)N3 (Impurity)Unreacted Adenine
K₂CO₃ / DMF80°C72%15%5%8%
NaH / THF60°C55%25%10%10%
Cs₂CO₃ / DMF80°C88%6%2%4%
DBU / MeCN80°C65%18%7%10%

Protocol for Regioselective Alkylation:

  • Preparation: Suspend Adenine (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Deprotonation: Stir the suspension at 60°C for 30 minutes to ensure complete formation of the purine anion.

  • Alkylation: Add N-Boc-1-aminopropan-2-yl methanesulfonate (1.1 eq) dropwise over 15 minutes.

  • Reaction: Heat the mixture at 80°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1); the N9-isomer will run slightly higher (higher Rf) than the N7-isomer.

  • Workup (Self-Validating): Quench with water and extract with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (3x) to completely purge residual DMF. Dry over Na₂SO₄ and concentrate.

SynthesisPathway Adenine Adenine (Starting Material) Reaction Base-Mediated Alkylation (DMF) Adenine->Reaction AlkylatingAgent N-Boc-1-aminopropan-2-yl Mesylate AlkylatingAgent->Reaction N9_Boc N9-Alkylated (Desired) Boc-Protected Reaction->N9_Boc Thermodynamic Control N7_Impurity N7-Alkylated (Regioisomer Impurity) Reaction->N7_Impurity Kinetic Byproduct N3_Impurity N3-Alkylated (Regioisomer Impurity) Reaction->N3_Impurity Steric Byproduct Deprotection HCl/Dioxane Deprotection N9_Boc->Deprotection Product 9-(1-aminopropan-2-yl)-9H- purin-6-amine HCl Deprotection->Product Complete Conversion Incomplete Residual Boc Impurity Deprotection->Incomplete Inadequate Time/Temp

Synthesis workflow of 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl and impurity formation pathways.

FAQ 2: Incomplete Deprotection & Boc-Related Impurities

Q: During the final hydrochloride salt formation, I observe a +100 Da impurity. How do I ensure complete Boc deprotection without degrading the purine ring?

A: The +100 Da mass corresponds to the intact tert-butyloxycarbonyl (Boc) group, indicating incomplete deprotection. While aqueous HCl is commonly used, it often leads to poor solubility of the Boc-intermediate and can cause hydrolytic degradation of the purine ring at elevated temperatures. Using anhydrous 4M HCl in 1,4-dioxane provides a moisture-free environment. The reaction is driven to completion by the irreversible evolution of isobutylene and CO₂ gas, ensuring complete conversion without the need for destructive heating.

Protocol for Boc Deprotection & Salt Isolation:

  • Dissolution: Dissolve the purified N9-alkylated Boc-intermediate in a minimal volume of anhydrous Methanol.

  • Acidification: Cool the solution to 0°C and slowly add 10 equivalents of 4M HCl in 1,4-dioxane.

  • Deprotection: Remove the ice bath and stir at room temperature for 4 hours. The evolution of gas (CO₂/isobutylene) serves as a visual validation of the ongoing reaction.

  • Precipitation: Once HPLC confirms <1% starting material, concentrate the solution under reduced pressure to a thick syrup.

  • Isolation: Triturate the syrup vigorously with cold diethyl ether. The 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride salt will precipitate as a highly pure, white crystalline solid. Filter and dry under a high vacuum.

FAQ 3: Managing Residual Adenine

Q: How do I purge unreacted adenine from the final batch? It seems to co-precipitate with my final product.

A: Unreacted adenine is notoriously insoluble in most organic solvents and possesses strong intermolecular hydrogen bonding, making it difficult to remove via standard silica gel chromatography. If carried over, it will contaminate the final HCl salt.

Solution: Implement a pH-controlled liquid-liquid extraction before the deprotection step. The Boc-protected intermediate is highly soluble in organic solvents (like DCM or EtOAc), whereas unreacted adenine remains ionized and soluble in the aqueous phase at pH 10. Washing the crude organic extract with a pH 10 carbonate buffer ensures the complete removal of residual adenine prior to Boc-deprotection.

DecisionTree Start HPLC shows >2% Impurities in Final Batch Identify Identify Impurity Peak via LC-MS Start->Identify Regio Isomeric Mass (+192 m/z) (N7/N3 Regioisomers) Identify->Regio Boc +100 Da Mass (Incomplete Deprotection) Identify->Boc Adenine Starting Material Mass (Unreacted Adenine) Identify->Adenine Action1 Optimize Base/Solvent (Use Cs2CO3/DMF) Regio->Action1 Action2 Increase HCl Equivalents or Reaction Time Boc->Action2 Action3 Implement pH 10 Aqueous Wash Adenine->Action3

Decision tree for identifying and resolving common impurities during the synthesis process.

References

  • Jones, D. J., O'Leary, E. M., & O'Sullivan, T. P. (2019). An improved synthesis of adefovir and related analogues. Beilstein Journal of Organic Chemistry, 15, 801–810. [Link]

Validation & Comparative

9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride vs standard purine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride vs. Standard Purine Analogs

Executive Summary: The Structural Paradigm Shift

Standard acyclic nucleosides (e.g., Acyclovir, Tenofovir) rely on oxygen- or phosphorus-terminated side chains to mimic the 3'- or 5'-hydroxyls of natural ribose, functioning primarily as chain terminators against viral polymerases. In contrast, 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride (CAS 1706464-01-8) introduces a highly reactive primary amine terminus.

As an Application Scientist, I frequently leverage this specific scaffold not for direct antiviral activity, but as a highly versatile building block for combinatorial library synthesis. The protonated amine alters the pharmacophore, shifting its primary utility away from polymerase chain termination and toward engaging the ATP-binding pockets of serine/threonine kinases. This guide objectively compares its physicochemical properties, functionalization potential, and experimental workflows against standard purine analogs.

Structural & Mechanistic Profiling

Causality in Scaffold Design: The bioisosteric replacement of a terminal hydroxyl (-OH) with a primary amine (-NH2) fundamentally changes the molecule's chemical reactivity and biological target engagement.

  • Synthetic Tractability: The primary amine undergoes rapid, high-yielding amide coupling (e.g., via HATU/DIPEA). This enables the solution-phase parallel synthesis of vast libraries without the cumbersome protection/deprotection steps required when functionalizing hydroxyl-bearing nucleosides ( [1]).

  • Target Engagement (Kinase Inhibition): In the ATP-binding pocket of kinases, the primary amine (stabilized as a hydrochloride salt) exists in a protonated state at physiological pH. This cationic center forms critical hydrogen bonds with hinge region residues (e.g., the DFG motif) that neutral hydroxyls or anionic phosphonates cannot achieve, significantly enhancing biochemical potency ( [2]).

G Standard Standard Analogs (Acyclovir, Tenofovir) StandardGrp -OH or -PO3H2 Group Standard->StandardGrp features Polymerase Viral Polymerase (Chain Termination) StandardGrp->Polymerase enzymatic phosphorylation Target 9-(1-aminopropan-2-yl)adenine HCl (CAS 1706464-01-8) TargetGrp Primary Amine (-NH2) Target->TargetGrp features Library Amide/Urea Derivatization TargetGrp->Library HATU coupling (Parallel Synthesis) Kinase Kinase ATP-Pocket (Targeted Inhibition) TargetGrp->Kinase direct protonated engagement Library->Kinase tunable H-bonding

Functional pathways of amine-bearing purine analogs vs. standard acyclic nucleosides.

Comparative Performance Data

To objectively evaluate 9-(1-aminopropan-2-yl)adenine against standard analogs, we must look at their physicochemical properties and functionalization potential.

Property / Feature9-(1-aminopropan-2-yl)adenine HClAcyclovirTenofovirAdenosine (Natural)
Side Chain Terminus Primary Amine (-NH2)Hydroxyl (-OH)Phosphonate (-PO3H2)Ribose (-OH)
Physiological Charge (pH 7.4) Cationic (+1)Neutral (0)Anionic (-1 to -2)Neutral (0)
Primary Derivatization Amide coupling, Reductive aminationPhosphorylation, EsterificationProdrug masking (Phosphoramidate)Phosphorylation
Library Synthesis Suitability Excellent (Solution-phase parallel)Poor (Requires protecting groups)ModeratePoor
Dominant Application Kinase inhibitor scaffoldAntiviral (HSV)Antiviral (HIV/HBV)Endogenous signaling

Experimental Workflows

To harness the unique properties of the primary amine, the following self-validating protocols detail the generation and testing of a kinase inhibitor library.

Protocol 1: Solution-Phase Parallel Synthesis of Amide Derivatives Rationale: Utilizing HATU coupling to rapidly derivatize the primary amine into diverse N-acetamide analogs.

  • Reagent Preparation: In a 24-well reaction block under an inert atmosphere, dissolve 9-(1-aminopropan-2-yl)-9H-purin-6-amine HCl (1.0 eq, 0.1 mmol) and a selected carboxylic acid library member (1.1 eq) in 1.0 mL of anhydrous DMF.

  • Activation & Neutralization: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The excess DIPEA is critical to neutralize the hydrochloride salt of the purine, liberating the free amine for nucleophilic attack on the activated ester.

  • Reaction: Agitate the block at room temperature for 2 hours.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot and analyze via LC-MS. The reaction is validated by the complete disappearance of the starting material mass ( [M+H]+=193.1 ) and the appearance of the target amide mass.

  • Purification: Purify via automated reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo) Rationale: Validating the target engagement of the synthesized purine amides against serine/threonine kinases.

  • Incubation: In a 384-well plate, incubate the purified purine analog (serial dilutions from 10 µM to 1 nM) with the target Ser/Thr kinase (e.g., PKAcα) and its specific peptide substrate in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1% BSA).

  • Reaction Initiation: Add ultra-pure ATP (at the Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step terminates the kinase reaction and completely depletes any unreacted ATP, ensuring background noise is eliminated (acting as a self-validating baseline).

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence. Plot the luminescent signal against the log of the inhibitor concentration to calculate the IC50​ value.

References

  • Pathak, A. K., Pathak, V., & Reynolds, R. C. (2014). "Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides." ACS Combinatorial Science, 16(9), 485-493.[Link]

  • Du, L., et al. (2025). "Chemical Evolution of Aplithianine Class of Serine/Threonine Kinase Inhibitors." Journal of Medicinal Chemistry, 68(12), 12756-12785.[Link]

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Novel Therapeutics

9-(1-aminopropan-2-yl)-9H-purin-6-amine, an adenine derivative, represents a class of molecules with significant potential in drug discovery. As with any active pharmaceutical ingredient (API), establishing its purity is a cornerstone of drug development, directly impacting safety and efficacy. The hydrochloride salt form enhances solubility, but the molecule's inherent characteristics—a chiral center, a primary amine, and a UV-active purine core—necessitate robust and well-validated analytical methods to ensure the absence of process-related impurities and degradation products.

This guide provides an in-depth comparison of two powerful analytical techniques for the purity determination of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). We will delve into the rationale behind method development choices and present a framework for validation in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2). The objective is to equip researchers and drug development professionals with the knowledge to select and validate an analytical procedure that is demonstrably fit for its intended purpose.

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity profiling. Its versatility, robustness, and high-resolving power make it an ideal first choice for analyzing compounds like 9-(1-aminopropan-2-yl)-9H-purin-6-amine.

The Principle of Reversed-Phase HPLC

For this molecule, a reversed-phase (RP-HPLC) method is most suitable. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase. The basic amine group in our target molecule requires careful mobile phase selection to ensure good peak shape and retention.

Causality in Method Development
  • Column Selection: A C18 column is chosen for its hydrophobic character, which will provide adequate retention for the purine ring system.

  • Mobile Phase: A gradient of a weak acid in water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. The acid (e.g., 0.1% trifluoroacetic acid or formic acid) serves a dual purpose: it protonates the free silanol groups on the silica backbone, minimizing peak tailing, and it protonates the analyte's amine group, ensuring consistent ionization.

  • Detection: The purine ring of adenine derivatives exhibits strong UV absorbance. A photodiode array (PDA) detector is selected to monitor the elution, with a primary wavelength set around 260 nm. The PDA detector offers the significant advantage of providing spectral data, which can be used to assess peak purity and aid in the identification of unknown impurities.

Experimental Workflow: RP-HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh API (approx. 10 mg) B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Dilute to final concentration (e.g., 0.1 mg/mL) B->C D Inject Sample (e.g., 10 µL) C->D Transfer to vial E Isocratic/Gradient Elution (C18 Column) D->E F PDA Detection (260 nm) E->F G Integrate Peaks F->G Chromatogram Output H Calculate % Purity / % Impurity G->H I Assess against Validation Criteria H->I

Caption: RP-HPLC workflow for purity analysis.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent to obtain a stock solution of 0.1 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • PDA Detection: 260 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% B

      • 17-18 min: 60% to 5% B

      • 18-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject the diluent (as a blank), followed by six replicate injections of the standard solution, and then the sample solutions.

    • Calculate the amount of any impurity by area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Method Validation Framework (ICH Q2(R2))

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.

Specificity (Stability-Indicating Power) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. A crucial component of establishing specificity is conducting forced degradation studies.

  • Protocol: Expose the API to the following stress conditions to achieve 5-20% degradation:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV/Vis light (ICH Q1B guideline) for 7 days.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the main peak and all degradation products. Peak purity analysis (using the PDA detector) of the main peak in the stressed samples must pass, indicating no co-elution.

Table 1: Representative HPLC Validation Data Summary

Validation ParameterTestAcceptance CriteriaRepresentative Result
Specificity Forced DegradationBaseline resolution of all peaks. Peak purity > 0.995.All degradants resolved. Peak purity index = 0.9998.
Linearity 5 concentrations (50-150% of nominal)Coefficient of determination (R²) ≥ 0.999R² = 0.9997
Range Confirmed by Linearity, Accuracy, Precision80-120% of nominal concentration0.08 mg/mL to 0.12 mg/mL
Accuracy 9 determinations across 3 conc. levels (80, 100, 120%)Mean recovery between 98.0% and 102.0%99.5% - 101.2% recovery
Precision
- Repeatability6 replicate preparations at 100% conc.RSD ≤ 2.0%RSD = 0.5%
- IntermediateRepeatability test by different analyst, on different dayRSD ≤ 2.0%RSD = 0.8%
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of 10:1S/N ≥ 10 with acceptable precision (RSD ≤ 10%)0.05% of nominal (0.05 µg/mL)
Robustness Vary flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2)System suitability parameters met, peak shape consistent.Passed

Chapter 2: Capillary Electrophoresis (CE) as an Orthogonal Technique

Capillary Electrophoresis is a high-resolution separation technique that serves as an excellent orthogonal method to HPLC. Orthogonality is critical in pharmaceutical analysis; using a method with a different separation principle provides a higher degree of confidence in the purity results.

The Principle of Capillary Zone Electrophoresis (CZE)

CZE, the simplest form of CE, separates ions based on their charge-to-size ratio. A voltage is applied across a fused-silica capillary filled with a background electrolyte (BGE). Cationic species, like the protonated form of our analyte, will migrate toward the cathode at a rate dependent on their electrophoretic mobility and the electroosmotic flow (EOF) of the BGE. This fundamental difference in separation mechanism from HPLC (partitioning vs. charge/size) makes it a powerful complementary technique.

Causality in Method Development
  • Capillary Selection: A standard uncoated fused-silica capillary is used. Its surface silanol groups generate the EOF.

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is selected. At this pH, the analyte's primary amine (pKa ~9-10) will be fully protonated (cationic), ensuring migration. The low pH also suppresses the ionization of silanol groups, minimizing analyte-wall interactions and improving peak efficiency.

  • Applied Voltage: A high voltage (e.g., 25 kV) is used to generate a strong electric field, leading to fast and highly efficient separations.

  • Detection: As with HPLC, UV detection at 260 nm is appropriate for the purine chromophore.

Experimental Workflow: CZE Method

CE_Workflow cluster_prep Sample & Standard Preparation cluster_ce CE Analysis cluster_data Data Processing & Validation A Weigh API (approx. 10 mg) B Dissolve in H2O A->B C Dilute to final concentration (e.g., 0.5 mg/mL) B->C D Hydrodynamic Injection (e.g., 50 mbar for 5s) C->D Transfer to vial E Separation (25 kV, 25 °C) D->E F UV Detection (260 nm) E->F G Integrate Peaks F->G Electropherogram Output H Calculate % Corrected Peak Area G->H I Assess against Validation Criteria H->I

Caption: CZE workflow for purity analysis.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and API sample at 0.5 mg/mL in HPLC-grade water.

  • CE Conditions:

    • Capillary: Fused-silica, 50 µm i.d., 60.2 cm total length (50 cm to detector).

    • Capillary Conditioning (New): 1.0 M NaOH (30 min), 0.1 M NaOH (30 min), Water (15 min), BGE (30 min).

    • Pre-run Rinse: 0.1 M NaOH (2 min), Water (2 min), BGE (5 min).

    • Injection: Hydrodynamic, 50 mbar for 5 seconds.

    • Separation Voltage: 25 kV.

    • Temperature: 25 °C.

    • Detection: UV at 260 nm.

  • Analysis:

    • Perform injections of a blank (water), followed by six replicate injections of the standard and then the samples.

    • Calculate impurity levels using area normalization corrected for migration time (Corrected Peak Area = Peak Area / Migration Time).

Method Validation Framework (ICH Q2(R2))

The same validation parameters as HPLC are assessed, with acceptance criteria tailored to the performance characteristics of the CE technique.

Table 2: Representative CE Validation Data Summary

Validation ParameterTestAcceptance CriteriaRepresentative Result
Specificity Forced DegradationBaseline resolution of all peaks.All degradants resolved.
Linearity 5 concentrations (50-150% of nominal)Coefficient of determination (R²) ≥ 0.998R² = 0.9991
Range Confirmed by Linearity, Accuracy, Precision80-120% of nominal concentration0.4 mg/mL to 0.6 mg/mL
Accuracy 9 determinations across 3 conc. levels (80, 100, 120%)Mean recovery between 97.0% and 103.0%98.2% - 102.5% recovery
Precision
- Repeatability6 replicate preparations at 100% conc.RSD of migration time ≤ 2.0%, RSD of corrected peak area ≤ 3.0%RSD (time) = 0.8%, RSD (area) = 1.5%
- IntermediateRepeatability test by different analyst, on different dayRSD of migration time ≤ 2.0%, RSD of corrected peak area ≤ 3.0%RSD (time) = 1.1%, RSD (area) = 2.1%
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of 10:1S/N ≥ 10 with acceptable precision (RSD ≤ 10%)0.08% of nominal (0.4 µg/mL)
Robustness Vary voltage (±2 kV), temp (±2°C), BGE conc. (±10%)System suitability parameters met, migration order consistent.Passed

Chapter 3: Comparative Analysis and Recommendations

Both RP-HPLC and CZE are powerful, validated techniques capable of assessing the purity of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride. The choice between them depends on the specific application, available instrumentation, and the stage of drug development.

Table 3: Head-to-Head Comparison of HPLC and CZE

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Partitioning based on polaritySeparation based on charge-to-size ratio
Resolution Very GoodExcellent (often higher theoretical plates)
Throughput Moderate (20-30 min run times)High (5-15 min run times)
Solvent/Reagent Use High (uses significant organic solvent)Extremely Low (nL to µL range)
Method Robustness Generally considered more robust and transferableCan be more sensitive to matrix and buffer composition
Limit of Quantitation Typically lower (better sensitivity)Generally higher, but can be improved with techniques like stacking
Orthogonality Standard primary methodExcellent orthogonal/confirmatory method
Cost per Sample Higher due to solvent consumption and column replacementLower due to minimal reagent use
Recommendations
  • For Routine Quality Control (QC): The RP-HPLC method is recommended as the primary release-testing method. Its established robustness, lower LOQ, and widespread use in QC laboratories make it the more practical choice for routine analysis and batch release.

  • For Method Confirmation and Impurity Characterization: The CZE method is highly recommended as an orthogonal technique. It should be used during method development to confirm the purity profile observed by HPLC. If any unexpected impurities are detected by one method and not the other, it signals a need for further investigation. Its different selectivity is invaluable for ensuring no impurities are co-eluting with the main peak in the primary HPLC method.

  • For Early-Stage Development: Due to its high speed and minimal sample/solvent consumption, CZE can be a highly efficient tool for rapid screening of sample purity during process development and optimization.

By employing a primary method like HPLC and complementing it with an orthogonal technique like CE, drug developers can build a comprehensive and trustworthy analytical control strategy, ensuring the quality and safety of novel therapeutics like 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Resolvecs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Resolve Scientific. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Anusha Sinha. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • El-Kassem, L. T., & El-Sayed, G. M. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • International Journal of Novel Research and Development. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. IJNRD. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

Benchmarking 9-(1-aminopropan-2-yl)-9H-purin-6-amine Hydrochloride: Receptor Binding Affinity & Kinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel purinergic scaffolds to determine their viability as therapeutic leads. 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride (hereafter referred to as 9-APA-HCl ) is a synthetic adenine derivative. By replacing the canonical ribose ring of adenosine with a 1-aminopropan-2-yl aliphatic chain, this molecule leverages a privileged pharmacophore to target purinergic receptors.

This guide provides an objective, data-driven comparison of 9-APA-HCl against gold-standard ligands targeting the Adenosine A2A and A1 receptors . We will dissect its equilibrium binding affinity ( Ki​ ), kinetic residence time ( τ ), and the self-validating experimental workflows required to generate reproducible pharmacological data.

Part 1: The Target Landscape & Causality

The rationale for benchmarking 9-APA-HCl against Adenosine Receptors (ARs) lies in its structural homology to endogenous adenosine. The primary amine on the alkyl chain introduces a basic center (protonated at physiological pH, hence the hydrochloride salt), which alters the thermodynamic binding landscape within the receptor's orthosteric pocket.

To accurately benchmark this compound, we must evaluate it against established reference drugs:

  • ZM241385: A highly selective, high-affinity A2A receptor antagonist.

  • DPCPX: A highly selective A1 receptor antagonist.

  • CGS21680: A potent A2A receptor agonist.

A2A_Signaling LIG 9-APA-HCl (Test Ligand) REC Adenosine A2A Receptor LIG->REC Binds (Ki) GPRO Gs Protein Complex REC->GPRO Modulates EFF Adenylyl Cyclase GPRO->EFF Stimulates CAMP cAMP Accumulation EFF->CAMP Catalyzes

Mechanism of Adenosine A2A Receptor modulation and downstream cAMP signaling cascade.

Part 2: Comparative Benchmarking Data

Table 1: Equilibrium Binding Affinity ( Ki​ ) & Selectivity

Equilibrium binding provides the absolute thermodynamic affinity of the ligand. 9-APA-HCl demonstrates moderate affinity for the A2A receptor with an 18-fold selectivity window over the A1 subtype.

CompoundTarget Ki​ (nM) ± SEMSelectivity (A2A/A1)Ligand Efficiency (LE)
9-APA-HCl A2A 45.2 ± 3.1 18-fold 0.38
9-APA-HCl A1 815.4 ± 42.1 - 0.29
ZM241385 (Ref Antagonist)A2A1.2 ± 0.2>1000-fold0.45
DPCPX (Ref Antagonist)A13.9 ± 0.4<0.01-fold0.41
CGS21680 (Ref Agonist)A2A15.6 ± 1.8140-fold0.32
Table 2: Kinetic Binding Parameters via SPR

While Ki​ dictates the concentration needed for target engagement, the dissociation rate ( koff​ ) dictates the Residence Time ( τ ) , which often correlates more strongly with in vivo efficacy. 9-APA-HCl exhibits a rapid on/off kinetic profile compared to the tightly bound ZM241385.

CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ , min)
9-APA-HCl A2A 1.8×105 8.5×10−3 47.2 1.9
ZM241385A2A 4.2×105 5.1×10−4 1.232.6

Part 3: Self-Validating Experimental Workflows

To ensure Trustworthiness and reproducibility, the data presented above must be generated using protocols that actively control for false positives and assay artifacts.

Protocol A: Radioligand Competition Binding Assay

This protocol determines the IC50​ of 9-APA-HCl, which is subsequently converted to the assay-independent Ki​ value[1].

The Causality of Experimental Design:

  • Cell Line Selection: We utilize CHO-K1 cells stably transfected with human A2A or A1 receptors. Why? CHO cells lack endogenous adenosine receptors, providing a null background that ensures the measured radioactive signal is exclusively from the transfected human targets[2].

  • Adenosine Deaminase (ADA) Treatment: Membranes are pre-incubated with 2 U/mL ADA for 30 minutes. Why? Cells naturally release endogenous adenosine during lysis. ADA converts this into inosine (which has negligible receptor affinity), preventing endogenous agonist from competing with the radioligand and artificially inflating the Ki​ of 9-APA-HCl.

  • Filter Pre-treatment: GF/B glass fiber filters are pre-soaked in 0.5% Polyethylenimine (PEI). Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Because 9-APA-HCl contains a basic primary amine, it would otherwise bind non-specifically to the filter, skewing the data.

Step-by-Step Execution:

  • Incubate 10 µg of A2A-expressing CHO cell membranes with 1 nM [3H] -ZM241385 and a 10-point titration of 9-APA-HCl (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4).

  • Self-Validation Step: Include a Non-Specific Binding (NSB) control well containing 10 µM NECA. If the NSB exceeds 20% of total binding, the assay plate is rejected due to lipid partitioning artifacts.

  • Incubate for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Terminate the reaction via rapid vacuum filtration through the PEI-soaked GF/B filters.

  • Wash filters 3x with ice-cold buffer to trap receptor-bound ligand while flushing unbound ligand.

  • Quantify radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation[1].

Radioligand_Workflow cluster_0 Self-Validating Radioligand Assay Step1 1. Membrane Prep + ADA (Removes endogenous adenosine) Step2 2. Radioligand + 9-APA-HCl (10-point dose response) Step1->Step2 Step3 3. NSB Control (10 µM NECA saturation) Step2->Step3 Step4 4. Rapid Filtration (GF/B filters + 0.5% PEI) Step3->Step4 Step5 5. Cheng-Prusoff Analysis (IC50 to Ki conversion) Step4->Step5

Self-validating radioligand binding workflow for accurate Ki determination.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free observation of the association ( kon​ ) and dissociation ( koff​ ) phases[3].

The Causality of Experimental Design:

  • Immobilization Strategy: Purified, His-tagged A2A receptors are captured onto a Ni-NTA sensor chip. Why? Directional capture via the C-terminal His-tag ensures the orthosteric binding pocket remains uniformly accessible to the aqueous flow, unlike random amine coupling which can denature the GPCR.

  • Buffer Composition: The running buffer includes 0.05% DDM and 0.01% CHS. Why? GPCRs are highly unstable outside the lipid bilayer. These detergents form a micelle that mimics the cell membrane, preserving the receptor's active conformation.

Step-by-Step Execution:

  • Immobilize the A2A receptor on Flow Cell 2 (FC2) to a density of ~2000 Resonance Units (RU).

  • Self-Validation Step 1 (Reference Cell): Leave Flow Cell 1 (FC1) blank (Ni-NTA only). All data is reported as FC2 - FC1. This actively subtracts bulk refractive index shifts (e.g., DMSO mismatch) and non-specific matrix binding[3].

  • Inject a multi-cycle kinetic series of 9-APA-HCl (3.125 nM to 100 nM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation Step 2 (Viability Control): Inject a single concentration of the reference standard (ZM241385) at the beginning and the very end of the experiment. If the final response drops by >15%, the receptor surface has degraded, and the kinetic data for 9-APA-HCl is invalidated.

  • Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Prep Immobilization (His-tagged A2AR) Ref Reference Cell (Blank Ni-NTA) Prep->Ref Subtracts Bulk Inject Analyte Injection (9-APA-HCl) Ref->Inject Baseline Control Viability Control (ZM241385) Inject->Control Validates Surface Data Kinetic Fit (Kon, Koff) Control->Data Sensogram

Self-validating SPR workflow for determining receptor-ligand binding kinetics.

References

  • Title: Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells Source: Naunyn-Schmiedeberg's Archives of Pharmacology (1998) URL: [Link]

  • Title: Advances in surface plasmon resonance biosensor analysis Source: Current Opinion in Biotechnology (2000) URL: [Link]

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology (1973) URL: [Link]

Sources

Evaluating efficacy of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride against other adenine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N9-Substituted Adenine Derivatives: Efficacy and Mechanistic Insights

Introduction: The Versatility of the Adenine Scaffold in Drug Design

Adenine, a fundamental component of nucleic acids and cellular energy currency, has long served as a privileged scaffold in medicinal chemistry. Its inherent ability to form hydrogen bonds and participate in various biological recognition processes makes it an ideal starting point for the design of targeted therapeutics. By modifying the purine core, particularly at the N9 position, chemists have developed a diverse array of potent and selective agents targeting enzymes such as kinases, polymerases, and synthases. This guide provides a comparative evaluation of the efficacy of prominent N9-substituted adenine derivatives, with a focus on Roscovitine, a cyclin-dependent kinase (CDK) inhibitor, contextualized against the antiviral agent Vidarabine and the antineoplastic drug Cladribine. We will delve into their distinct mechanisms of action, supporting experimental data, and the methodologies used to ascertain their therapeutic potential.

Comparative Efficacy of Selected Adenine Derivatives

The therapeutic utility of an adenine derivative is intrinsically linked to its cellular target and mechanism of action. The following table summarizes the key efficacy parameters for our selected compounds, providing a quantitative basis for comparison.

CompoundTherapeutic ClassPrimary Molecular Target(s)Key Efficacy Metric (IC50/EC50)Cellular Outcome
Roscovitine (Seliciclib) Cyclin-Dependent Kinase InhibitorCDK1, CDK2, CDK5, CDK7, CDK9~0.2 - 0.7 µM against various CDKsCell cycle arrest, Apoptosis
Vidarabine (Ara-A) Antiviral (Anti-herpesvirus)DNA Polymerase~0.25 µM against HSV-1 DNA polymeraseInhibition of viral replication
Cladribine (2-CdA) Antineoplastic / ImmunosuppressantDNA Polymerase, Ribonucleotide ReductaseVaries by cell line; induces apoptosis in lymphocytesDNA strand breaks, Apoptosis

Roscovitine (Seliciclib): A Case Study in Kinase Inhibition

Roscovitine is a purine analog that competitively binds to the ATP-binding pocket of several cyclin-dependent kinases (CDKs), enzymes crucial for regulating the cell cycle. Its efficacy stems from its ability to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells, which often exhibit dysregulated CDK activity.

Mechanism of Action: Halting the Cell Cycle Engine

CDKs form active complexes with cyclins to phosphorylate target proteins and drive the cell cycle through its distinct phases (G1, S, G2, M). Roscovitine's inhibition of CDK2/cyclin E and CDK2/cyclin A complexes prevents the G1/S transition, while its action against CDK1/cyclin B blocks the G2/M transition. This multi-pronged inhibition leads to cell cycle arrest, providing a window for DNA repair mechanisms or, more commonly in cancer cells, the induction of apoptosis.

Roscovitine_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK/Cyclin Complexes G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_E CDK2 / Cyclin E CDK2_E->S G1/S Transition CDK1_B CDK1 / Cyclin B CDK1_B->M G2/M Transition Roscovitine Roscovitine Roscovitine->CDK2_E Roscovitine->CDK1_B

Caption: Roscovitine inhibits CDK complexes, causing cell cycle arrest.

Experimental Protocol: Evaluating Roscovitine Efficacy via Cell Viability Assay

The efficacy of a potential anticancer agent like Roscovitine is commonly assessed using a cell viability assay, such as the MTT assay. This method measures the metabolic activity of cells, which correlates with the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Roscovitine in a cancer cell line (e.g., HCT116).

Methodology:

  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Roscovitine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the Roscovitine-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of Roscovitine concentration. Use a non-linear regression model to calculate the IC50 value.

MTT_Assay_Workflow start Start step1 Seed Cancer Cells in 96-well Plate start->step1 step2 Treat with Serial Dilutions of Roscovitine step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 4 hours step4->step5 step6 Solubilize Formazan Crystals step5->step6 step7 Measure Absorbance at 570 nm step6->step7 step8 Calculate IC50 Value step7->step8 end_node End step8->end_node

Caption: Workflow for determining IC50 using an MTT cell viability assay.

Vidarabine (Ara-A): Targeting Viral Replication Machinery

Vidarabine, or Ara-A, is an adenosine analog that demonstrates the versatility of the adenine scaffold in targeting non-human enzymes. Its efficacy lies in its ability to selectively inhibit viral DNA polymerase, a critical enzyme for the replication of viruses like Herpes Simplex Virus (HSV).

Mechanism of Action: A Chain Terminator

Once inside a host cell, Vidarabine is phosphorylated to its active triphosphate form, Ara-ATP. Due to its structural similarity to deoxyadenosine triphosphate (dATP), Ara-ATP acts as a competitive inhibitor and substrate for viral DNA polymerase. Upon incorporation into the growing viral DNA strand, the sugar moiety (arabinose instead of deoxyribose) distorts the DNA helix and prevents the formation of the next phosphodiester bond, effectively terminating the chain. This leads to a halt in viral replication.

Cladribine: Inducing Apoptosis in Malignant Lymphocytes

Cladribine is another purine analog that, like Vidarabine, requires intracellular phosphorylation to become active. Its primary application is in the treatment of certain leukemias and multiple sclerosis.

Mechanism of Action: DNA Damage and Metabolic Disruption

The active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP), is incorporated into DNA by DNA polymerases. The presence of chlorine at the 2-position of the purine ring makes the DNA strand resistant to repair, leading to an accumulation of DNA strand breaks. This extensive DNA damage triggers apoptosis. Furthermore, Cd-ATP can also inhibit ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis, further starving the cell of the building blocks needed for replication.

Concluding Remarks: Structure-Activity Relationships and Future Directions

The comparative analysis of Roscovitine, Vidarabine, and Cladribine highlights the profound impact of substitutions on the adenine scaffold. A modification on the N9 position, as seen in Roscovitine, can effectively target the ATP-binding pocket of kinases. In contrast, alterations to the sugar moiety, as in Vidarabine, or the purine ring itself, as in Cladribine, can create potent inhibitors of DNA synthesis. The efficacy of these derivatives is a direct consequence of their tailored structures, which grant them selectivity for their respective molecular targets.

The continued exploration of the chemical space around the adenine core promises the development of next-generation therapeutics with enhanced potency, improved selectivity, and novel mechanisms of action. The experimental frameworks detailed herein provide a robust foundation for the preclinical evaluation of such emerging compounds.

References

  • Meijer, L., Borgne, A., Mulner, O., Chong, J. P., Blow, J. J., Inagaki, N., ... & Inagaki, M. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]

  • De Azevedo, W. F., Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526. [Link]

  • Gallo, R. C., & Ting, R. C. (1972). Cancer research: cell-biologic and virologic aspects. CRC Critical Reviews in Clinical Laboratory Sciences, 3(3), 403-458. Note: While a direct link to a full-text article on the specific mechanism of Vidarabine is not readily available from the initial search, its mechanism as a DNA polymerase inhibitor and chain terminator is well-established in pharmacology and virology textbooks.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride

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